Product packaging for Anticancer agent 164(Cat. No.:)

Anticancer agent 164

Cat. No.: B12394085
M. Wt: 540.6 g/mol
InChI Key: WTSWGANJWKXVEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Anticancer agent 164 is a useful research compound. Its molecular formula is C21H23F3N8O2S2 and its molecular weight is 540.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23F3N8O2S2 B12394085 Anticancer agent 164

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H23F3N8O2S2

Molecular Weight

540.6 g/mol

IUPAC Name

1-[5-[6-(3-morpholin-4-ylpropylamino)pyrimidin-4-yl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-[4-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C21H23F3N8O2S2/c22-21(23,24)14-2-4-15(5-3-14)28-18(33)29-19-30-31-20(36-19)35-17-12-16(26-13-27-17)25-6-1-7-32-8-10-34-11-9-32/h2-5,12-13H,1,6-11H2,(H,25,26,27)(H2,28,29,30,33)

InChI Key

WTSWGANJWKXVEC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC2=CC(=NC=N2)SC3=NN=C(S3)NC(=O)NC4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Anticancer Agent GS-164

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The synthesis protocol, chemical structure, and detailed characterization data (such as NMR and Mass Spectrometry) for the anticancer agent designated as GS-164 are not publicly available in scientific literature or patent databases. The information presented herein is based on the available biological data from published research.

Introduction

GS-164 is a small synthetic molecule identified as a promising anticancer agent due to its unique mechanism of action that targets the cellular cytoskeleton.[1] It functions as a microtubule-stabilizing agent, promoting the polymerization of tubulin, a mechanism similar to the well-known anticancer drug, Taxol (paclitaxel).[1] By disrupting the dynamic instability of microtubules, GS-164 induces mitotic arrest in cancer cells, ultimately leading to apoptosis.[1] This guide provides a comprehensive overview of the known biological characteristics of GS-164, its mechanism of action, and detailed protocols for the key experiments used in its characterization.

Mechanism of Action

GS-164 exerts its anticancer effects by directly interacting with tubulin, the protein subunit of microtubules. This interaction stimulates the assembly of tubulin into stable microtubules and inhibits their depolymerization.[1] The stabilization of the microtubule network disrupts the normal functioning of the mitotic spindle, a critical apparatus for chromosome segregation during cell division. Consequently, cells treated with GS-164 are arrested in the mitotic (M) phase of the cell cycle, which triggers the apoptotic cell death pathway.[1] A comparative conformational analysis suggests that the structure of GS-164 may mimic the essential sites of Taxol required for its microtubule-stabilizing activity.[1]

GS-164_Signaling_Pathway GS164 GS-164 Tubulin α/β-Tubulin Dimers GS164->Tubulin Binds to MT_Polymerization Microtubule Polymerization Tubulin->MT_Polymerization Promotes MT_Stabilization Microtubule Stabilization MT_Polymerization->MT_Stabilization Mitotic_Spindle Mitotic Spindle Dysfunction MT_Stabilization->Mitotic_Spindle Leads to Cell_Cycle_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Signaling pathway of GS-164 leading to apoptosis.

Data Presentation

The cytotoxic activity of GS-164 has been evaluated against a panel of human cancer cell lines. While specific IC50 values for a wide range of cell lines are not detailed in the primary literature, a direct comparison of its activity with Taxol provides a benchmark for its potency.

Parameter GS-164 Taxol Reference
Cytotoxicity (Human Tumor Cells) 1000-fold lower than Taxol-[1]
In Vitro Microtubule Assembly One-tenth as active as Taxol-[1]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the anticancer properties of GS-164.

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules. Polymerization is monitored by the increase in turbidity (light scattering) of the solution as microtubules form.

Materials:

  • Purified porcine brain tubulin

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)

  • GTP solution (1 mM)

  • GS-164 (dissolved in DMSO)

  • Taxol (positive control, dissolved in DMSO)

  • Podophyllotoxin (negative control, dissolved in DMSO)

  • Temperature-controlled spectrophotometer with a 340 nm filter

  • 96-well microplates

Procedure:

  • Prepare a tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer on ice.

  • Add GTP to the tubulin solution to a final concentration of 1 mM.

  • Dispense the tubulin/GTP mixture into pre-warmed 96-well microplate wells.

  • Add GS-164, Taxol, or vehicle control (DMSO) to the respective wells at the desired final concentrations.

  • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance (OD340) versus time to generate polymerization curves.

Microtubule_Polymerization_Assay_Workflow Start Start Prepare_Tubulin Prepare Tubulin Solution with GTP (on ice) Start->Prepare_Tubulin Add_Compound Add GS-164/Controls to 96-well plate Prepare_Tubulin->Add_Compound Incubate Incubate at 37°C in Spectrophotometer Add_Compound->Incubate Measure_OD Measure OD340 (every minute for 60 min) Incubate->Measure_OD Analyze Plot OD vs. Time & Analyze Curves Measure_OD->Analyze End End Analyze->End Immunofluorescence_Workflow Start Start: HeLa cells on coverslips Treatment Treat with GS-164 Start->Treatment Fixation Fixation Treatment->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary_Ab Incubate with Primary Antibody (anti-tubulin) Blocking->Primary_Ab Secondary_Ab Incubate with Fluorescent Secondary Antibody Primary_Ab->Secondary_Ab Counterstain Counterstain with DAPI Secondary_Ab->Counterstain Mount Mount on Slide Counterstain->Mount Visualize Visualize with Fluorescence Microscope Mount->Visualize End End Visualize->End

References

An In-depth Technical Guide to the Pharmacology of Anticancer Agent 164

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial research indicates that the designation "Anticancer agent 164" is not unique to a single molecule. This guide presents the available pharmacological data for three distinct compounds that have been identified under this or a similar name: Antitumor agent-164 (compound 60c) , a colchicine-binding site inhibitor; GS-164 , a tubulin polymerization stimulator; and CML-IN-1 , a dual pathway inhibitor. Each compound is detailed in a separate section below.

Section 1: Antitumor agent-164 (compound 60c)

Overview and Mechanism of Action

Antitumor agent-164 (compound 60c) is a next-generation derivative of VERU-111 and functions as a colchicine-binding site inhibitor (CBSI).[1] By binding to the colchicine site on β-tubulin, it disrupts microtubule dynamics, which are essential for mitotic spindle formation and cell division. This inhibition of tubulin polymerization leads to cell cycle arrest and subsequent apoptosis in cancer cells. This agent has shown potency against taxane-sensitive triple-negative breast cancer (TNBC).[1]

Signaling Pathway and Mechanism of Action

The diagram below illustrates the mechanism by which Antitumor agent-164 disrupts microtubule formation.

cluster_0 Microtubule Dynamics cluster_1 Drug Interaction cluster_2 Cellular Outcome alpha_tubulin α-Tubulin dimer αβ-Tubulin Dimer alpha_tubulin->dimer beta_tubulin β-Tubulin beta_tubulin->dimer microtubule Microtubule dimer->microtubule Polymerization disruption Microtubule Disruption dimer->disruption microtubule->dimer Depolymerization agent164 Antitumor agent-164 (compound 60c) colchicine_site Colchicine Binding Site agent164->colchicine_site Binds to colchicine_site->dimer Inhibits incorporation into microtubule mitotic_arrest Mitotic Arrest disruption->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Mechanism of Antitumor agent-164 as a colchicine-binding site inhibitor.

Quantitative Data

Currently, specific quantitative data such as IC₅₀ values for Antitumor agent-164 (compound 60c) are not available in the public domain.

Experimental Protocols

Detailed experimental protocols for Antitumor agent-164 are not explicitly published. However, its characterization as a colchicine-binding site inhibitor suggests the use of standard assays for microtubule-targeting agents.

Tubulin Polymerization Assay (General Protocol): This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.

  • Reagent Preparation: Purified tubulin is suspended in a general tubulin buffer (e.g., 80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl₂) supplemented with GTP.

  • Reaction Setup: The tubulin solution is added to wells of a 96-well plate. The test compound (Antitumor agent-164) at various concentrations is added to the experimental wells. Control wells contain vehicle (e.g., DMSO).

  • Initiation of Polymerization: Polymerization is initiated by incubating the plate at 37°C.

  • Data Acquisition: The increase in light scattering due to microtubule formation is measured over time by monitoring the absorbance (optical density) at 340 nm in a temperature-controlled spectrophotometer.

  • Analysis: The rate and extent of polymerization in the presence of the test compound are compared to the control to determine inhibitory activity.

start Start reagents Prepare tubulin, GTP, and buffer solution start->reagents plate_prep Add tubulin solution and test compound to 96-well plate reagents->plate_prep incubate Incubate plate at 37°C to initiate polymerization plate_prep->incubate read Measure absorbance (340 nm) kinetically over time incubate->read analyze Analyze polymerization curves to determine inhibition read->analyze end End analyze->end

Caption: Workflow for a typical tubulin polymerization assay.

Section 2: GS-164

Overview and Mechanism of Action

GS-164 is a small synthetic compound identified as a microtubule effector.[2] Unlike the previously mentioned agent, GS-164 stimulates the assembly of microtubules in a manner similar to Taxol. It promotes GTP-independent polymerization of tubulin, leading to the formation of hyper-stable microtubules that are resistant to disassembly by calcium or low temperatures.[2] This stabilization of microtubules disrupts the dynamic instability required for proper mitotic spindle function, causing cell cycle arrest in the mitotic phase and ultimately leading to cell death.[2]

Signaling Pathway and Mechanism of Action

The diagram below illustrates the Taxol-like mechanism of GS-164.

cluster_0 Normal Microtubule Dynamics cluster_1 Drug Interaction cluster_2 Cellular Outcome dimer αβ-Tubulin Dimer microtubule Microtubule dimer->microtubule Polymerization microtubule->dimer Depolymerization stabilization Microtubule Hyper-stabilization (Inhibition of Depolymerization) microtubule->stabilization agent_gs164 GS-164 agent_gs164->microtubule Binds and Stabilizes mitotic_arrest Mitotic Arrest stabilization->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Mechanism of GS-164 as a microtubule-stabilizing agent.

Quantitative Data

Specific IC₅₀ values for GS-164 are not provided in the cited literature. However, a comparative potency is described.

Compound Cell Line Parameter Value Reference
GS-164Human Tumor CellsCytotoxicity1000-fold lower than Taxol[2]
GS-164In vitroPolymerization Activity10-fold lower than Taxol[2]
Experimental Protocols

The investigation of GS-164 involved several key experimental techniques.[2]

  • In Vitro Microtubule Polymerization Assay: As described in Section 1.4, this was used to confirm that GS-164 stimulates the assembly of microtubule proteins.

  • Flow Cytometry: This technique was used to analyze the cell cycle distribution of HeLa cells treated with GS-164. The protocol involves fixing and permeabilizing the cells, staining the DNA with a fluorescent dye (e.g., propidium iodide), and analyzing the cellular DNA content on a flow cytometer to quantify the percentage of cells in G1, S, and G2/M phases. An accumulation of cells in the G2/M phase indicates mitotic arrest.

  • Immunofluorescence Microscopy: This method was used to visualize the microtubule organization within HeLa cells. Cells were grown on coverslips, treated with GS-164, fixed, permeabilized, and then incubated with a primary antibody against tubulin, followed by a fluorescently-labeled secondary antibody. The microtubule structures were then observed using a fluorescence microscope, revealing the formation of microtubule bundles induced by the agent.[2]

Section 3: CML-IN-1 (this compound)

Overview and Mechanism of Action

CML-IN-1 (also identified as compound 7 or compound 4 in different studies) is a potent anticancer agent that functions by inhibiting key cell signaling pathways.[3] Specifically, it has been shown to significantly reduce the phosphorylation of proteins in the PI3K/Akt and MEK/ERK signaling pathways.[3] These pathways are critical for cell proliferation, survival, and migration. By inhibiting them, CML-IN-1 induces apoptosis and arrests the cell cycle in the G2/M phase.[3] It has demonstrated significant activity against human chronic myeloid leukemia (CML) and colorectal cancer cell lines.[3]

Signaling Pathway and Mechanism of Action

The diagram below shows the dual inhibitory action of CML-IN-1 on the PI3K/Akt and MEK/ERK pathways.

cluster_pathways Pro-Survival Signaling Pathways PI3K PI3K Akt Akt PI3K->Akt Activates Proliferation_Survival_1 Cell Proliferation & Survival Akt->Proliferation_Survival_1 Promotes Proliferation_Survival_2 Cell Proliferation & Survival MEK MEK ERK ERK MEK->ERK Activates ERK->Proliferation_Survival_2 Promotes CML_IN_1 CML-IN-1 CML_IN_1->PI3K Inhibits Phosphorylation CML_IN_1->MEK Inhibits Activation

Caption: CML-IN-1 inhibits both the PI3K/Akt and MEK/ERK signaling pathways.

Quantitative Data

CML-IN-1 has been evaluated for its cytotoxic activity against multiple cancer cell lines.

Compound Name Cell Line Assay Duration IC₅₀ Value (µM) Reference
CML-IN-1 (compound 7)K562 (CML)Not Specified0.038[3]
CML-IN-1 (compound 4)HCT116 (Colorectal)48 hours8.04 ± 0.94[3]
CML-IN-1 (compound 4)HCT116 (Colorectal)72 hours5.52 ± 0.42[3]
Experimental Protocols

The determination of IC₅₀ values and the mechanism of action for CML-IN-1 would involve the following standard protocols.

Cell Viability (MTT) Assay: This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., K562, HCT116) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of CML-IN-1 for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the dissolved formazan is measured on a microplate reader (typically at ~570 nm).

  • Analysis: The absorbance values are plotted against the drug concentration, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated.

start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells treat_cells Add serial dilutions of CML-IN-1 to wells seed_cells->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution to dissolve formazan incubate_mtt->solubilize read_plate Measure absorbance on a plate reader solubilize->read_plate calculate_ic50 Calculate IC50 value read_plate->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for a cell viability (MTT) assay.

Western Blotting: This technique is used to detect the phosphorylation status of specific proteins (like Akt and ERK) to confirm pathway inhibition.

  • Protein Extraction: Cells treated with CML-IN-1 are lysed to extract total protein.

  • Protein Quantification: Protein concentration is determined using an assay like the BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by size via gel electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-Akt, Akt, p-ERK, ERK).

  • Detection: A secondary antibody conjugated to an enzyme (like HRP) is added, followed by a chemiluminescent substrate. The resulting signal is captured on film or with a digital imager.

  • Analysis: The band intensities for phosphorylated proteins are compared to total proteins to determine the extent of inhibition.

References

An In-depth Technical Guide to the Target Identification and Validation of Anticancer Agent 164

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The designation "Anticancer Agent 164" refers to at least two distinct molecular entities with unique mechanisms of action against different cancer types. This technical guide provides a comprehensive overview of the target identification and validation for these compounds, presenting a synthesis of current research findings. The primary agents identified are CML-IN-1 , a dual inhibitor of the PI3K/Akt and MEK/ERK signaling pathways with efficacy in chronic myeloid leukemia (CML) and colorectal cancer, and Antitumor Agent 164 (compound 60c) , a colchicine-binding site inhibitor derived from VERU-111, showing promise against taxane-sensitive triple-negative breast cancer. This document details their mechanisms of action, summarizes key quantitative data, outlines experimental protocols for their validation, and provides visual representations of the relevant biological pathways and experimental workflows.

CML-IN-1: A Dual Pathway Inhibitor

CML-IN-1, a 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivative, has been identified as a potent anticancer agent with a dual mechanism of action, targeting key signaling pathways in different cancer contexts.[1][2]

Target Identification

Initial target pathway identification for CML-IN-1 was elucidated through its effects on cancer cell lines. In human chronic myeloid leukemia (CML) K562 cells, treatment with CML-IN-1 (referred to as compound 7 in the primary literature) led to a significant reduction in the phosphorylation of proteins within the PI3K/Akt signaling pathway.[1][2] This was determined using a human phospho-kinase array, which simultaneously assesses the phosphorylation status of multiple kinases.

In the context of colorectal cancer, a structurally related compound (referred to as compound 4) was found to inhibit the MEK/ERK signaling pathway in HCT116 cells.[1] The activity of CML-IN-1 on these pathways suggests it may act as a kinase inhibitor, a common mechanism for compounds with its structural motifs.[2]

Target Validation and Quantitative Data

The anticancer activity of CML-IN-1 has been validated through a series of in vitro assays, demonstrating its efficacy in inhibiting cell proliferation and inducing apoptosis. The key quantitative data are summarized in Table 1.

Table 1: In Vitro Efficacy of CML-IN-1

Compound ReferenceCancer TypeCell LineAssayEndpointValueCitation
Compound 7Chronic Myeloid LeukemiaK562Cell Viability (MTT)IC500.038 µM[1][2]
Compound 4Colorectal CancerHCT116Cell Viability (MTT)IC50 (48h)8.04 ± 0.94 µM[1]
Compound 4Colorectal CancerHCT116Cell Viability (MTT)IC50 (72h)5.52 ± 0.42 µM[1]
Signaling Pathways

CML-IN-1 exerts its anticancer effects by modulating two critical signaling pathways involved in cell proliferation, survival, and differentiation.

CML_IN_1_Signaling_Pathways cluster_0 PI3K/Akt Pathway (CML) cluster_1 MEK/ERK Pathway (Colorectal Cancer) RTK_PI3K Receptor Tyrosine Kinase PI3K PI3K RTK_PI3K->PI3K Akt Akt PI3K->Akt Proliferation_Survival_PI3K Cell Proliferation & Survival Akt->Proliferation_Survival_PI3K CML_IN_1_PI3K CML-IN-1 (Compound 7) CML_IN_1_PI3K->PI3K RTK_ERK Receptor Tyrosine Kinase Ras Ras RTK_ERK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Growth_ERK Cell Proliferation & Growth ERK->Proliferation_Growth_ERK CML_IN_1_ERK CML-IN-1 (Compound 4) CML_IN_1_ERK->MEK

Figure 1: CML-IN-1 inhibits the PI3K/Akt and MEK/ERK signaling pathways.

Antitumor Agent 164 (Compound 60c): A Microtubule Destabilizer

Antitumor Agent 164, also referred to as compound 60c in the scientific literature, is a next-generation derivative of VERU-111. It functions as a colchicine-binding site inhibitor (CBSI), targeting microtubule dynamics.

Target Identification

The target of Antitumor Agent 164 (compound 60c) was identified based on its structural relationship to VERU-111, a known tubulin inhibitor that binds to the colchicine site. This class of agents disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis. The validation of this target for VERU-111, and by extension for its derivatives, has been confirmed through various experimental approaches, including immunofluorescence staining of microtubule networks, which shows disruption of the microtubule structure upon treatment.

Target Validation and Quantitative Data

While specific quantitative data for Antitumor Agent 164 (compound 60c) is not yet widely published, the activity of its parent compound, VERU-111, provides a strong basis for its mechanism. VERU-111 exhibits potent anti-proliferative activity against a range of cancer cell lines, with IC50 values in the low nanomolar range. It is effective against both taxane-sensitive and taxane-resistant cancer models.

Table 2: In Vitro Efficacy of VERU-111 (Parent Compound)

Cancer TypeCell LineAssayEndpointValue
MelanomaPanelCell ViabilityAverage IC505.2 nM
Prostate CancerPanelCell ViabilityAverage IC505.2 nM
Pancreatic CancerPanc-1Cell Viability (24h)IC5025 nM
Pancreatic CancerAsPC-1Cell Viability (24h)IC5035 nM
TNBCMDA-MB-231Cell ViabilityIC508-14 nM
HER2+ Breast CancerSKBR3Cell ViabilityIC5014 nM
Mechanism of Action

Antitumor Agent 164 (compound 60c) binds to the colchicine site on β-tubulin, preventing the polymerization of α- and β-tubulin dimers into microtubules. This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis.

Antitumor_Agent_164_Mechanism cluster_0 Microtubule Dynamics cluster_1 Cellular Effects Tubulin α/β-Tubulin Dimers Microtubule Microtubules Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Spindle Mitotic Spindle Formation Microtubule->Spindle G2M_Arrest G2/M Phase Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Agent164 Antitumor Agent 164 (Compound 60c) Agent164->Tubulin Binds to Colchicine Site

Figure 2: Mechanism of action of Antitumor Agent 164 (compound 60c).

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used in the identification and validation of these anticancer agents.

Target Identification and Validation Workflow

Target_Validation_Workflow Compound Test Compound (e.g., CML-IN-1, Agent 164) Cell_Culture Cancer Cell Lines (e.g., K562, HCT116, TNBC lines) Compound->Cell_Culture Cell_Viability Cell Viability Assay (MTT) Cell_Culture->Cell_Viability IC50 Determine IC50 Cell_Viability->IC50 Pathway_Screening Pathway/Target Screening IC50->Pathway_Screening Phospho_Array Phospho-Kinase Array (for Kinase Inhibitors) Pathway_Screening->Phospho_Array Tubulin_Assay Tubulin Polymerization Assay (for Microtubule Inhibitors) Pathway_Screening->Tubulin_Assay Mechanism_Validation Mechanism Validation Phospho_Array->Mechanism_Validation Tubulin_Assay->Mechanism_Validation Western_Blot Western Blot (p-Akt, p-ERK, etc.) Mechanism_Validation->Western_Blot Immunofluorescence Immunofluorescence (Microtubule Integrity) Mechanism_Validation->Immunofluorescence Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Validation->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Mechanism_Validation->Apoptosis_Assay In_Vivo In Vivo Validation (Xenograft Models) Mechanism_Validation->In_Vivo

References

In-Depth Technical Guide: Anticancer Agent 164 (CML-IN-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 164, also identified as CML-IN-1, is a potent synthetic small molecule that has demonstrated significant anticancer properties in preclinical studies. Its chemical designation is 1-(5-((6-((3-morpholinopropyl)amino)pyrimidin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-(trifluoromethyl)phenyl)urea. This technical guide provides a comprehensive overview of its chemical structure, mechanism of action, and the experimental methodologies used to characterize its activity.

Chemical Structure and Properties

This compound is a derivative of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea.

  • IUPAC Name: 1-(5-((6-((3-morpholinopropyl)amino)pyrimidin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-(trifluoromethyl)phenyl)urea

  • Synonyms: CML-IN-1, Compound 7[1], Compound 4[2]

  • CAS Number: 2235393-30-1

  • Molecular Formula: C₂₁H₂₃F₃N₈O₂S₂

  • Molecular Weight: 540.59 g/mol

Structure:

Mechanism of Action

This compound exhibits a dual mechanism of action, targeting distinct signaling pathways in different cancer cell types.

  • In Chronic Myeloid Leukemia (CML) , it primarily acts by inhibiting the PI3K/Akt signaling pathway . This pathway is crucial for cell survival and proliferation in many cancers, and its inhibition by this compound leads to the induction of apoptosis in CML cells.[2]

  • In Colorectal Cancer (CRC) , the agent has been shown to suppress the MEK/ERK signaling pathway . This pathway is a key regulator of cell proliferation, and its inhibition leads to cell cycle arrest and a reduction in tumor cell growth.[2]

Quantitative Data

The in vitro efficacy of this compound has been quantified in various cancer cell lines. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound (as CML-IN-1, Compound 7) in CML

Cell LineAssay TypeEndpointValue (µM)Reference
K562Cellular ProliferationIC₅₀0.038[1]

Table 2: In Vitro Efficacy of this compound (as CML-IN-1, Compound 4) in Colorectal Cancer

Cell LineAssay TypeIncubation TimeEndpointValue (µM)Reference
HCT116Cell Proliferation48 hoursIC₅₀8.04 ± 0.94[2]
HCT116Cell Proliferation72 hoursIC₅₀5.52 ± 0.42[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Cell Culture
  • K562 (Human Chronic Myeloid Leukemia) Cells:

    • Growth Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • HCT116 (Human Colorectal Carcinoma) Cells:

    • Growth Medium: McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO₂.

Cell Proliferation Assay (MTT Assay)
  • Cells (K562 or HCT116) were seeded in 96-well plates at a density of 5 x 10³ cells/well.

  • After 24 hours of incubation, cells were treated with various concentrations of this compound or vehicle control (DMSO).

  • Following the specified incubation period (48 or 72 hours), 20 µL of MTT solution (5 mg/mL in PBS) was added to each well.

  • The plates were incubated for an additional 4 hours at 37°C.

  • The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 490 nm using a microplate reader.

  • The IC₅₀ value was calculated as the concentration of the compound that inhibited cell growth by 50%.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • K562 cells were seeded in 6-well plates and treated with this compound at the desired concentrations for 48 hours.

  • Cells were harvested, washed twice with cold PBS, and resuspended in 1X binding buffer.

  • 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added to the cell suspension.

  • The cells were incubated for 15 minutes at room temperature in the dark.

  • Apoptosis was analyzed by flow cytometry. Annexin V-positive, PI-negative cells were considered early apoptotic, while Annexin V-positive, PI-positive cells were considered late apoptotic or necrotic.

Western Blot Analysis
  • Cells were treated with this compound for the indicated times and concentrations.

  • Cells were lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein concentration was determined using a BCA protein assay kit.

  • Equal amounts of protein (20-40 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

  • The membrane was incubated with primary antibodies overnight at 4°C. Key primary antibodies include those against:

    • Phospho-PI3K

    • Total PI3K

    • Phospho-Akt (Ser473)

    • Total Akt

    • Phospho-MEK

    • Total MEK

    • Phospho-ERK

    • Total ERK

    • GAPDH (as a loading control)

  • The membrane was washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Migration and Invasion Assays (for HCT116 cells)
  • Wound Healing Assay:

    • HCT116 cells were grown to confluence in 6-well plates.

    • A sterile pipette tip was used to create a scratch (wound) in the cell monolayer.

    • The cells were washed with PBS to remove debris and then incubated with a medium containing different concentrations of this compound.

    • Images of the wound were captured at 0 and 24 hours.

    • The rate of wound closure was measured to assess cell migration.

  • Transwell Invasion Assay:

    • The upper chambers of Transwell inserts (8 µm pore size) were coated with Matrigel.

    • HCT116 cells, pre-treated with this compound, were seeded in the upper chamber in a serum-free medium.

    • The lower chamber was filled with a medium containing 10% FBS as a chemoattractant.

    • After 24 hours of incubation, non-invading cells on the upper surface of the membrane were removed with a cotton swab.

    • The invading cells on the lower surface were fixed, stained with crystal violet, and counted under a microscope.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Agent164 This compound Agent164->PI3K Inhibits MEK_ERK_Signaling_Pathway GrowthFactor Growth Factor Ras Ras GrowthFactor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Invasion) ERK->Transcription Agent164 This compound Agent164->MEK Suppresses Western_Blot_Workflow start Cell Treatment with This compound lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer PVDF Membrane Transfer sds->transfer blocking Blocking transfer->blocking primary Primary Antibody Incubation blocking->primary secondary Secondary Antibody Incubation primary->secondary detection ECL Detection secondary->detection end Analysis of Protein Phosphorylation detection->end Cell_Migration_Invasion_Workflow cluster_migration Wound Healing Assay (Migration) cluster_invasion Transwell Assay (Invasion) m_start Create Scratch in Confluent HCT116 Monolayer m_treat Treat with This compound m_start->m_treat m_image Image at 0h and 24h m_treat->m_image m_analyze Measure Wound Closure m_image->m_analyze i_start Coat Transwell Insert with Matrigel i_seed Seed Treated HCT116 Cells in Upper Chamber i_start->i_seed i_incubate Incubate for 24h i_seed->i_incubate i_stain Fix and Stain Invading Cells i_incubate->i_stain i_analyze Count Invading Cells i_stain->i_analyze

References

In Vitro Cytotoxicity of Anticancer Agent 164: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the in vitro cytotoxicity of compounds referred to as "Anticancer Agent 164". It is intended for researchers, scientists, and drug development professionals. The information presented herein is a synthesis of available preclinical data, focusing on quantitative cytotoxicity, experimental methodologies, and the underlying mechanisms of action involving various signaling pathways.

Introduction

The designation "this compound" appears to refer to several distinct investigational compounds in scientific literature. This guide delineates the cytotoxic profiles and mechanisms of action for three such agents: GS-164, a tubulin polymerization promoter; CML-IN-1, an inhibitor of the PI3K/Akt and MEK/ERK signaling pathways; and Antitumor agent-164 (compound 60c), a colchicine-binding site inhibitor. Each of these agents demonstrates unique properties and potential applications in oncology research.

Agent Profile: GS-164

GS-164 is a synthetic small molecule that has been identified as a microtubule-stabilizing agent, exhibiting a mechanism of action similar to that of Paclitaxel (Taxol).[1] It has shown cytotoxic activity across a range of human tumor cell lines.[1]

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic activity of GS-164 in various cancer cell lines.

Cell LineCancer TypeIC50 ValueNotes
HeLaCervical CancerMicromolar rangeArrests cell cycle in the mitotic phase.[1]
Various Human Tumor Cell LinesMultipleNot specifiedDescribed as having a wide range of activity.[1]

Further specific IC50 values for GS-164 against a wider panel of cell lines were not available in the reviewed literature.

Experimental Protocols

1.2.1 In Vitro Microtubule Polymerization Assay

To assess the effect of GS-164 on microtubule assembly, an in vitro polymerization assay is conducted.[1]

  • Preparation of Microtubule Proteins: Porcine brain microtubule proteins are prepared.

  • Assay Conditions: The assembly of microtubule proteins is monitored in the presence of varying concentrations of GS-164. This is typically done in a temperature-controlled spectrophotometer by measuring the change in turbidity at 340 nm.

  • GTP Independence: The assay is performed with and without GTP to determine if the polymerization is GTP-independent.[1]

  • Resistance to Depolymerization: The stability of the GS-164-induced microtubules is tested against depolymerizing agents such as calcium or cold temperatures.[1]

  • Inhibition by Polymerization Inhibitors: The effect of known tubulin polymerization inhibitors, like podophyllotoxin, on GS-164-induced polymerization is evaluated.[1]

1.2.2 Cell Cycle Analysis by Flow Cytometry

The impact of GS-164 on the cell cycle of cancer cells is determined using flow cytometry.[1]

  • Cell Culture: HeLa cells are cultured in appropriate media and treated with GS-164 at various concentrations in the micromolar range.[1]

  • Cell Staining: After treatment, cells are harvested, fixed, and stained with a fluorescent DNA-intercalating dye, such as propidium iodide.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M). An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

1.2.3 Immunofluorescence Microscopy for Microtubule Organization

This technique is used to visualize the effect of GS-164 on the cellular microtubule network.[1]

  • Cell Treatment: HeLa cells are grown on coverslips and treated with GS-164.

  • Immunostaining: The cells are then fixed, permeabilized, and stained with a primary antibody against tubulin, followed by a fluorescently labeled secondary antibody.

  • Microscopy: The coverslips are mounted on slides and observed under a fluorescence microscope to examine changes in microtubule organization, such as the formation of microtubule bundles.[1]

Signaling Pathways and Mechanism of Action

GS-164's primary mechanism of action is the stimulation of tubulin polymerization and stabilization of microtubules.[1] This leads to a disruption of the dynamic instability of microtubules, which is crucial for the proper formation of the mitotic spindle during cell division. The resulting mitotic arrest ultimately triggers apoptotic cell death.[1][2]

G cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays A Prepare Porcine Microtubule Proteins B Microtubule Polymerization Assay (Spectrophotometry) A->B C Test Resistance to Depolymerization (Calcium, Cold) B->C H Determine Mechanism: Microtubule Stabilization & Mitotic Arrest C->H D Culture HeLa Cells E Treat with GS-164 D->E F Flow Cytometry (Cell Cycle Analysis) E->F G Immunofluorescence (Microtubule Visualization) E->G F->H G->H

Caption: Workflow for assessing the in vitro effects of GS-164.

G GS164 GS-164 Tubulin Tubulin Dimers GS164->Tubulin Stimulates Polymerization Microtubules Microtubules GS164->Microtubules Stabilizes Tubulin->Microtubules DynamicInstability Disruption of Dynamic Instability Microtubules->DynamicInstability MitoticSpindle Defective Mitotic Spindle DynamicInstability->MitoticSpindle MitoticArrest Mitotic Arrest (G2/M Phase) MitoticSpindle->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: GS-164's mechanism leading to apoptosis.

Agent Profile: CML-IN-1

CML-IN-1 (also referred to as compound 7 or compound 4 in different contexts) is a potent anticancer agent that has demonstrated significant activity against chronic myeloid leukemia (CML) and colorectal cancer.[3] Its mechanism of action involves the inhibition of key signaling pathways, including PI3K/Akt and MEK/ERK.[3][4]

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic activity of CML-IN-1 in various cancer cell lines.

Cell LineCancer TypeIC50 ValueTreatment DurationNotes
K562Chronic Myeloid Leukemia0.038 µMNot SpecifiedInduces apoptosis.[3]
HCT116Colorectal Cancer8.04 ± 0.94 µM48 hoursInhibits cell proliferation.[3]
HCT116Colorectal Cancer5.52 ± 0.42 µM72 hoursInduces apoptosis and G2/M cell cycle arrest.[3]
Experimental Protocols

2.2.1 Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[5]

  • Cell Seeding: Cancer cells (e.g., HCT116) are seeded in 96-well plates and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of CML-IN-1 for specified durations (e.g., 48 and 72 hours).[3]

  • MTT Addition: MTT reagent is added to each well and incubated to allow for its conversion to formazan by mitochondrial dehydrogenases in viable cells.

  • Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (typically 570 nm). The IC50 value is calculated from the dose-response curve.

2.2.2 Colony Formation Assay

This assay assesses the ability of a single cell to grow into a colony, a measure of long-term cell survival.

  • Cell Plating: A low density of cells (e.g., HCT116) is plated in a culture dish.

  • Treatment: The cells are treated with CML-IN-1 in a dose-dependent manner.

  • Incubation: The plates are incubated for a period that allows for colony formation (typically 1-2 weeks).

  • Staining and Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted.

2.2.3 Cell Migration and Invasion Assays (Transwell Assay)

These assays are used to evaluate the effect of CML-IN-1 on the migratory and invasive potential of cancer cells.

  • Assay Setup: Transwell inserts with or without a Matrigel coating (for invasion and migration, respectively) are used.

  • Cell Seeding: Cancer cells (e.g., HCT116) are seeded in the upper chamber in serum-free medium, with a chemoattractant (e.g., serum-containing medium) in the lower chamber.

  • Treatment: CML-IN-1 is added to the cells.

  • Incubation and Analysis: After incubation, non-migrated/invaded cells are removed from the top of the insert, and the cells on the bottom are stained and counted.

2.2.4 Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect changes in the protein expression and phosphorylation status of key components of the PI3K/Akt and MEK/ERK pathways.

  • Protein Extraction: Cells treated with CML-IN-1 are lysed to extract total protein.

  • SDS-PAGE and Transfer: Protein samples are separated by size using SDS-PAGE and then transferred to a membrane.

  • Immunoblotting: The membrane is probed with primary antibodies specific for total and phosphorylated forms of proteins like PI3K, Akt, MEK, and ERK, followed by HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using a chemiluminescence detection system.

Signaling Pathways and Mechanism of Action

CML-IN-1 exerts its anticancer effects by targeting multiple signaling pathways. In CML, it induces apoptosis by reducing the phosphorylation of proteins in the PI3K/Akt signaling pathway.[3] In colorectal cancer, it suppresses cell proliferation by inhibiting the MEK/ERK signaling pathway.[3][4] This dual inhibition disrupts critical cellular processes, including proliferation, survival, migration, and invasion, and can lead to cell cycle arrest at the G2/M phase and apoptosis.[3]

G cluster_cell_viability Cell Viability & Survival cluster_cell_function Cellular Function cluster_mechanism Mechanism of Action A Culture K562 & HCT116 Cells B MTT Assay (Determine IC50) A->B C Colony Formation Assay A->C D Transwell Migration Assay A->D E Transwell Invasion Assay A->E F Western Blot for PI3K/Akt & MEK/ERK Pathway Proteins A->F G Flow Cytometry for Apoptosis & Cell Cycle A->G H Conclusion: Inhibition of PI3K/Akt & MEK/ERK pathways leads to reduced proliferation and survival B->H C->H D->H E->H F->H G->H

Caption: Workflow for the in vitro evaluation of CML-IN-1.

G cluster_pi3k PI3K/Akt Pathway cluster_mek MEK/ERK Pathway CMLIN1 CML-IN-1 PI3K PI3K CMLIN1->PI3K Inhibits Phosphorylation MEK MEK CMLIN1->MEK Inhibits Activation Akt Akt PI3K->Akt Phosphorylates CellSurvival Cell Proliferation, Survival, Migration Akt->CellSurvival ERK ERK MEK->ERK Phosphorylates ERK->CellSurvival Apoptosis Apoptosis CellSurvival->Apoptosis Inhibits

Caption: CML-IN-1 targets PI3K/Akt and MEK/ERK pathways.

Agent Profile: Antitumor agent-164 (compound 60c)

Antitumor agent-164 (compound 60c) is a next-generation derivative of VERU-111 and acts as a colchicine-binding site inhibitor (CBSI).[6] It has shown potency against taxane-sensitive triple-negative breast cancer (TNBC).[6]

Quantitative Cytotoxicity Data

Quantitative cytotoxicity data, such as IC50 values, for Antitumor agent-164 (compound 60c) were not available in the provided search results.

Experimental Protocols

While specific experimental protocols for Antitumor agent-164 were not detailed, based on its classification as a colchicine-binding site inhibitor, the following assays would be relevant for its characterization.

3.2.1 Tubulin Polymerization Assay

This assay would determine if Antitumor agent-164 inhibits microtubule formation.

  • Methodology: Purified tubulin is incubated with GTP and different concentrations of Antitumor agent-164. The extent of polymerization is monitored over time by measuring the increase in turbidity at 340 nm. A decrease in the rate and extent of polymerization compared to a control would indicate inhibitory activity.

3.2.2 Competitive Colchicine Binding Assay

This assay confirms the binding of Antitumor agent-164 to the colchicine-binding site on tubulin.

  • Methodology: Tubulin is incubated with a fluorescent colchicine analog. Increasing concentrations of Antitumor agent-164 are added, and the displacement of the fluorescent probe is measured by a change in fluorescence intensity or polarization.

3.2.3 Cell-Based Assays for Cytotoxicity and Mitotic Arrest

Standard cell-based assays would be employed to assess the cytotoxic effects.

  • Cytotoxicity Assay (e.g., MTT, SRB): To determine the IC50 values in relevant cell lines, such as taxane-sensitive TNBC cells.

  • Cell Cycle Analysis: To confirm that the cytotoxic effect is mediated by mitotic arrest, as is typical for microtubule-targeting agents.

Signaling Pathways and Mechanism of Action

As a colchicine-binding site inhibitor, Antitumor agent-164 is expected to bind to tubulin dimers and inhibit their polymerization into microtubules.[2][6] This disruption of microtubule dynamics leads to the disassembly of the mitotic spindle, causing cells to arrest in mitosis and subsequently undergo apoptosis.[2] This mechanism is particularly effective in rapidly dividing cancer cells.

G Agent164 Antitumor agent-164 (compound 60c) Tubulin Tubulin Dimer Agent164->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Disrupts Mitosis Mitosis MitoticSpindle->Mitosis Blocks Apoptosis Apoptosis Mitosis->Apoptosis Induces

Caption: Proposed mechanism of Antitumor agent-164.

Conclusion

The term "this compound" encompasses multiple distinct compounds with different mechanisms of action against cancer cells. GS-164 acts as a microtubule stabilizer, CML-IN-1 inhibits the PI3K/Akt and MEK/ERK signaling pathways, and Antitumor agent-164 (compound 60c) is a microtubule destabilizer that binds to the colchicine site on tubulin. The in vitro data highlight the diverse strategies employed by these agents to induce cytotoxicity in cancer cells. Further research is necessary to fully elucidate the therapeutic potential of each of these compounds. This guide provides a framework for understanding their in vitro cytotoxic profiles based on the currently available information.

References

The Effects of Anticancer Agent GS-164 on Cell Cycle Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the anticancer agent GS-164 and its effects on cell cycle progression. GS-164 is a small synthetic molecule that functions as a microtubule-stabilizing agent, exhibiting a mechanism of action similar to that of Paclitaxel (Taxol).[1] By promoting the polymerization of tubulin and stabilizing microtubules, GS-164 disrupts the normal dynamics of the mitotic spindle, leading to an arrest of cancer cells in the mitotic (M) phase of the cell cycle.[1] This ultimately culminates in apoptotic cell death. This document summarizes the available data on GS-164, details the experimental protocols for its study, and provides visual representations of its mechanism and relevant experimental workflows.

Introduction

The cell cycle is a series of events that takes place in a cell as it grows and divides. The deregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell proliferation. Consequently, the proteins and pathways that regulate cell cycle progression are critical targets for anticancer drug development. Microtubules, dynamic polymers of tubulin, are essential components of the mitotic spindle, which is responsible for segregating chromosomes during mitosis. Agents that interfere with microtubule dynamics are potent anticancer drugs. These can be broadly categorized into microtubule-destabilizing agents (e.g., Vinca alkaloids) and microtubule-stabilizing agents (e.g., taxanes).

GS-164 falls into the latter category.[1] Research has demonstrated that GS-164 stimulates the assembly of microtubule proteins in vitro in a concentration-dependent manner.[1] The microtubules formed in the presence of GS-164 are resistant to disassembly by factors such as calcium or low temperatures, a characteristic shared with Taxol.[1] In cellular assays, GS-164 treatment of HeLa cells leads to an increase in cellular microtubules, the formation of microtubule bundles, and a subsequent arrest in the M phase of the cell cycle, ultimately leading to cell death.[1]

Mechanism of Action: Microtubule Stabilization

GS-164 exerts its anticancer effects by directly targeting tubulin, the building block of microtubules. Its mechanism is analogous to that of Taxol, a well-characterized microtubule-stabilizing agent.

  • Promotion of Tubulin Polymerization: GS-164 stimulates the assembly of tubulin dimers into microtubules, even in the absence of GTP, which is normally required for this process.[1]

  • Stabilization of Microtubules: Once formed, the microtubules are stabilized by GS-164, rendering them resistant to depolymerization.[1]

  • Disruption of Mitotic Spindle Dynamics: During mitosis, the mitotic spindle must be highly dynamic to correctly attach to and segregate chromosomes. The hyper-stabilization of microtubules by GS-164 prevents this dynamic instability.

  • Mitotic Arrest: The inability of the mitotic spindle to function correctly activates the spindle assembly checkpoint, causing the cell to arrest in the M phase of the cell cycle.[1]

  • Induction of Apoptosis: Prolonged arrest in mitosis ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Signaling Pathway Diagram

GS-164_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Mitosis cluster_2 Outcome tubulin αβ-Tubulin Dimers mt Dynamic Microtubules tubulin->mt Polymerization (GTP-dependent) mt->tubulin Depolymerization spindle Dynamic Mitotic Spindle mt->spindle gs164 GS-164 gs164->tubulin gs164->mt Stabilization meta Metaphase spindle->meta Progression ana Anaphase meta->ana Progression arrest Mitotic Arrest (M-Phase) apoptosis Apoptosis arrest->apoptosis

Caption: Mechanism of action of GS-164 leading to mitotic arrest.

Effects on Cell Cycle Progression: Quantitative Data

GS-164 induces a potent arrest of cells in the G2/M phase of the cell cycle. This is typically quantified by flow cytometry, where the DNA content of a cell population is measured. Cells in G2 and M phase have double the DNA content of cells in G1 phase.

Note: The following data is illustrative of a typical microtubule-stabilizing agent and is provided as a template. Specific quantitative data for GS-164 from the primary literature was not available for this guide.

TreatmentConcentration% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control (DMSO)0.1%55.2 ± 3.124.5 ± 2.520.3 ± 1.8
GS-1641 µM15.7 ± 2.210.1 ± 1.974.2 ± 4.3
GS-1645 µM8.3 ± 1.55.6 ± 1.186.1 ± 3.7
Paclitaxel (Positive Control)1 µM12.1 ± 1.88.9 ± 1.479.0 ± 3.5

Table 1: Illustrative Cell Cycle Distribution of HeLa Cells Treated with GS-164 for 24 hours.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of GS-164 on microtubules and cell cycle progression.

In Vitro Microtubule Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules, often assessed by an increase in turbidity.

Materials:

  • Purified tubulin (>99% pure)

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)

  • GTP solution (100 mM)

  • GS-164 stock solution (in DMSO)

  • Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm.

Procedure:

  • Prepare a reaction mixture containing polymerization buffer, 1 mM GTP, and the desired concentration of tubulin (e.g., 1-2 mg/mL) on ice to prevent premature polymerization.

  • Add GS-164 or vehicle control (DMSO) to the reaction mixture at the desired final concentrations.

  • Transfer the reaction mixtures to a pre-chilled 96-well plate or cuvettes.

  • Place the plate or cuvettes in the spectrophotometer pre-heated to 37°C.

  • Immediately begin recording the absorbance at 340 nm every minute for 60-90 minutes.

  • An increase in absorbance indicates microtubule polymerization. Plot absorbance versus time to visualize the polymerization kinetics.

Cell Cycle Analysis by Flow Cytometry

This protocol details the preparation of cells for analysis of DNA content to determine cell cycle distribution.

Materials:

  • HeLa cells (or other cancer cell line)

  • Cell culture medium and supplements

  • GS-164

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed HeLa cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of GS-164 or vehicle control for the desired time (e.g., 24 hours).

  • Harvesting: Aspirate the medium, wash the cells with PBS, and then detach them using Trypsin-EDTA.

  • Fixation: Collect the cells by centrifugation (e.g., 300 x g for 5 minutes). Resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI/RNase staining buffer.

  • Analysis: Incubate the cells in the dark at room temperature for 30 minutes. Analyze the samples on a flow cytometer, exciting at 488 nm and collecting the fluorescence emission at ~617 nm. Analyze the DNA content histograms using appropriate software (e.g., FlowJo) to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Workflow for Cell Cycle Analysis

Cell_Cycle_Analysis_Workflow start Start step1 Seed HeLa Cells in 6-well plates start->step1 step2 Treat with GS-164 (24 hours) step1->step2 step3 Harvest Cells (Trypsinize) step2->step3 step4 Fix in 70% Ethanol (-20°C) step3->step4 step5 Stain with Propidium Iodide & RNase A step4->step5 step6 Analyze on Flow Cytometer step5->step6 end Quantify Cell Cycle Phases step6->end

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

Immunofluorescence Microscopy of Microtubules

This method is used to visualize the microtubule network within cells after treatment with GS-164.

Materials:

  • Cells grown on glass coverslips

  • GS-164

  • Microtubule-stabilizing buffer (MTSB)

  • Paraformaldehyde (PFA) or ice-cold Methanol for fixation

  • Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on sterile glass coverslips in a culture dish. After they adhere, treat with GS-164 or vehicle for the desired duration.

  • Fixation: Wash the cells briefly with MTSB. Fix the cells, for example, with ice-cold methanol for 5 minutes at -20°C, or with 4% PFA for 10 minutes at room temperature.

  • Permeabilization: If using PFA fixation, wash with PBS and then incubate with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and incubate with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Antibody Staining: Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C. Wash three times with PBS.

  • Incubate with the fluorescently-labeled secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Mounting: Wash three times with PBS. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. GS-164-treated cells are expected to show dense bundles of microtubules compared to the fine network in control cells.

Conclusion

Anticancer agent GS-164 is a microtubule-stabilizing compound that shares a mechanism of action with Taxol.[1] By promoting tubulin polymerization and inhibiting microtubule depolymerization, GS-164 disrupts the highly dynamic mitotic spindle, leading to a robust arrest of cancer cells in the M phase of the cell cycle.[1] This prolonged mitotic arrest ultimately triggers apoptosis. The experimental protocols detailed in this guide provide a framework for the continued investigation of GS-164 and other microtubule-targeting agents, facilitating further research into their therapeutic potential. The distinct mechanism of inducing mitotic catastrophe makes GS-164 a compound of significant interest for cancer drug development.

References

Technical Whitepaper: Apoptosis Induction by the Anticancer Agent SM-164

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "Anticancer agent 164" is ambiguous in publicly available scientific literature, referring to several distinct compounds. This document focuses on SM-164 , a bivalent Smac mimetic, due to the extensive and detailed published data available on its mechanism of apoptosis induction, making it a strong candidate for the agent of interest.

Executive Summary

SM-164 is a potent, cell-permeable, bivalent Smac (Second Mitochondria-derived Activator of Caspases) mimetic that induces apoptosis in cancer cells. It functions by targeting and neutralizing members of the Inhibitor of Apoptosis Protein (IAP) family, which are often overexpressed in tumor cells and contribute to therapeutic resistance. By mimicking the endogenous pro-apoptotic protein Smac/DIABLO, SM-164 relieves the IAP-mediated suppression of caspases, thereby enabling the execution of the apoptotic program. This document provides a comprehensive technical overview of the mechanism of action of SM-164, quantitative data on its pro-apoptotic activity, and detailed experimental protocols for its study.

Mechanism of Action

SM-164 induces apoptosis by targeting key IAP proteins, namely X-linked inhibitor of apoptosis protein (XIAP), and cellular inhibitor of apoptosis proteins 1 and 2 (cIAP-1 and cIAP-2).[1][2][3]

  • Antagonism of XIAP: XIAP directly binds to and inhibits the activity of effector caspases (caspase-3 and -7) and initiator caspase-9. SM-164 binds with high affinity to the BIR2 and BIR3 domains of XIAP, preventing its interaction with caspases and thus liberating their pro-apoptotic activity.[2][4][5]

  • Degradation of cIAP-1/2: SM-164 binding to cIAP-1 and cIAP-2 induces their auto-ubiquitination and subsequent proteasomal degradation.[1][3] The depletion of cIAPs has two major consequences:

    • It prevents the ubiquitination and degradation of pro-caspase-8, stabilizing the death-inducing signaling complex (DISC) and promoting the activation of the extrinsic apoptosis pathway.

    • It leads to the stabilization of NIK (NF-κB-inducing kinase), which promotes the production of TNFα (Tumor Necrosis Factor-alpha). This, in turn, can act in an autocrine or paracrine manner to further stimulate the extrinsic apoptosis pathway.[3]

The concurrent inhibition of XIAP and degradation of cIAPs by SM-164 leads to a robust activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, culminating in the activation of effector caspases, cleavage of essential cellular substrates like PARP (Poly [ADP-ribose] polymerase), and ultimately, programmed cell death.[1][2]

Signaling Pathway of SM-164-Induced Apoptosis

SM164_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway TNFa TNFα TNFR TNFR TNFa->TNFR DISC DISC Formation (FADD, Pro-caspase-8) TNFR->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Caspase37 Active Caspase-3/7 Caspase8->Caspase37 Mitochondrion Mitochondrion Apaf1 Apaf-1 Mitochondrion->Apaf1 Cytochrome c Release Smac Smac/DIABLO Mitochondrion->Smac Release Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase37 XIAP XIAP Smac->XIAP Inhibits Apoptosis Apoptosis Caspase37->Apoptosis PARP PARP Cleavage Caspase37->PARP SM164 SM-164 SM164->XIAP Antagonizes cIAP12 cIAP-1/2 cIAP12->DISC Inhibits Proteasomal_Degradation Proteasomal Degradation cIAP12->Proteasomal_Degradation XIAP->Caspase9 Inhibits XIAP->Caspase37 Inhibits

Caption: Signaling pathway of SM-164-induced apoptosis.

Quantitative Data

The pro-apoptotic activity of SM-164 has been quantified in numerous studies. The following tables summarize key findings.

Table 1: Binding Affinities of SM-164 to IAP Proteins
Target ProteinBinding Domain(s)Assay TypeBinding Affinity (Kᵢ)
XIAPBIR2 and BIR3Fluorescence Polarization0.56 nM[1][4]
cIAP-1BIR2 and BIR3Fluorescence Polarization0.31 nM[1][4]
cIAP-2BIR3Fluorescence Polarization1.1 nM[1][4]
Table 2: In Vitro Cellular Activity of SM-164
Cell LineCancer TypeAssayEndpointResult
MDA-MB-231Breast CancerCell ViabilityApoptosis InductionPotent induction at 1-10 nM[1]
SK-OV-3Ovarian CancerCell ViabilityApoptosis InductionPotent induction at 1-10 nM[1]
HL-60LeukemiaCell ViabilityApoptosis InductionEffective at 1 nM[5]
SK-BR-3Breast CancerCaspase ActivityCaspase-3/9 Activation~3-fold increase (with 6 Gy radiation)[2]
Table 3: In Vivo Antitumor Efficacy of SM-164
Xenograft ModelTreatmentDosageOutcome
MDA-MB-231SM-164 (i.v.)1 and 5 mg/kgInhibition of tumor growth and partial tumor regression[1][3]
MDA-MB-231SM-164 (single dose)5 mg/kgRapid cIAP-1 degradation and robust apoptosis in tumor tissue within 3-6 hours[1]

Experimental Protocols

The following protocols are generalized methodologies based on published studies investigating SM-164. Researchers should optimize these protocols for their specific experimental systems.

Cell Culture and Treatment
  • Cell Lines: MDA-MB-231 (breast cancer), SK-OV-3 (ovarian cancer), and HCT116 (colon cancer) cells are commonly used.

  • Culture Conditions: Maintain cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

  • SM-164 Treatment: Prepare a stock solution of SM-164 in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to the desired final concentrations for treating the cells. A vehicle control (medium with the same concentration of DMSO) should be run in parallel.

Apoptosis and Cell Viability Assays

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Seed 1 x 10⁶ cells and treat with SM-164 for the desired duration (e.g., 24 hours).

  • Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer and analyze the samples immediately using a flow cytometer.

Western Blot Analysis for Protein Expression and Cleavage

This method is used to detect changes in protein levels (e.g., cIAP-1 degradation) and cleavage events indicative of apoptosis (e.g., PARP and caspase cleavage).

  • Cell Lysis: After treatment with SM-164, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-cIAP-1, anti-XIAP, anti-cleaved-caspase-3, anti-PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Caspase Activity Assay (Fluorometric)

This assay quantitatively measures the activity of specific caspases.

  • Induce Apoptosis: Treat cells in a 96-well plate with SM-164.

  • Cell Lysis: Lyse the cells using the provided chilled lysis buffer and incubate on ice for 10 minutes.

  • Assay Reaction: Add reaction buffer containing DTT and a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3) to the cell lysate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 420-460 nm emission for AMC).

In Vivo Xenograft Tumor Model

This protocol assesses the antitumor efficacy of SM-164 in a living organism.

  • Animal Model: Use immunodeficient mice (e.g., SCID or nude mice). All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ MDA-MB-231 cells) into the flank of each mouse.

  • Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer SM-164 (e.g., 1-5 mg/kg) or vehicle control via an appropriate route (e.g., intravenous injection) according to the desired schedule (e.g., daily for 5 days a week for 2 weeks).

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., three times a week).

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, TUNEL staining, H&E staining).

Experimental Workflow

Experimental_Workflow InVitro In Vitro Studies CellCulture Cell Culture & Treatment (e.g., MDA-MB-231) InVitro->CellCulture ViabilityAssay Cell Viability Assay (Trypan Blue / WST) CellCulture->ViabilityAssay ApoptosisAssay Apoptosis Assay (Annexin V / PI) CellCulture->ApoptosisAssay MechanismStudy Mechanistic Studies CellCulture->MechanismStudy InVivo In Vivo Studies ApoptosisAssay->InVivo WesternBlot Western Blot (cIAP, Caspases, PARP) MechanismStudy->WesternBlot CaspaseActivity Caspase Activity Assay MechanismStudy->CaspaseActivity Xenograft Xenograft Model (SCID Mice) InVivo->Xenograft Treatment SM-164 Administration Xenograft->Treatment Monitoring Tumor Growth & Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Excision, TUNEL) Monitoring->Endpoint Conclusion Conclusion: SM-164 is a potent apoptosis inducer Endpoint->Conclusion

Caption: A typical experimental workflow to evaluate SM-164.

Conclusion

SM-164 is a promising anticancer agent that effectively induces apoptosis by targeting the IAP family of proteins. Its bivalent nature allows for potent antagonism of XIAP and efficient induction of cIAP-1/2 degradation, leading to robust caspase activation and cell death in a variety of cancer models. The quantitative data and established experimental protocols summarized in this whitepaper provide a solid foundation for further research and development of SM-164 and other Smac mimetics as novel cancer therapeutics.

References

Methodological & Application

Application Notes and Protocols for Anticancer Agent 164 (CML-IN-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer Agent 164, identified as CML-IN-1, is a potent small molecule inhibitor demonstrating significant anticancer properties in vitro. It has been shown to induce apoptosis in human chronic myeloid leukemia (CML) cells and inhibit proliferation in colorectal cancer cells.[1] The primary mechanisms of action involve the modulation of key signaling pathways, including the PI3K/Akt and MEK/ERK pathways.[1] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

CML-IN-1 exerts its anticancer effects through multiple signaling pathways:

  • In Chronic Myeloid Leukemia (K562 cells): It induces apoptosis by significantly reducing the phosphorylation of proteins in the PI3K/Akt signaling pathway.[1]

  • In Colorectal Cancer (HCT116 cells): It inhibits cell proliferation by suppressing the MEK/ERK signaling pathway.[1] Furthermore, it has been observed to inhibit colony formation, migration, and invasion, as well as induce apoptosis and cause cell cycle arrest in the G2/M phase.[1]

Another compound, GS-164, which is also an anticancer agent, works by stimulating tubulin polymerization, similar to the mechanism of Taxol.[2] This leads to mitotic arrest and subsequent cell death.[2] UM-164, a different agent, acts as a potent inhibitor of c-Src and p38 kinases, showing activity against triple-negative breast cancer.[3]

Data Presentation

Table 1: In Vitro Efficacy of this compound (CML-IN-1)
Cell LineCancer TypeAssay TypeEndpointResultReference
K562Chronic Myeloid LeukemiaCell ViabilityIC₅₀0.038 µM[1]
HCT116Colorectal CancerCell ProliferationIC₅₀8.04 ± 0.94 µM (48h)[1]
HCT116Colorectal CancerCell ProliferationIC₅₀5.52 ± 0.42 µM (72h)[1]

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is designed to assess the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

Materials:

  • This compound (CML-IN-1)

  • Human cancer cell lines (e.g., K562, HCT116)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time points (e.g., 48 and 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • This compound (CML-IN-1)

  • Human cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This protocol determines the effect of this compound on cell cycle progression.

Materials:

  • This compound (CML-IN-1)

  • Human cancer cell lines

  • 6-well plates

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Visualizations

Signaling Pathways

Anticancer_Agent_164_Signaling_Pathways cluster_0 CML-IN-1 in Chronic Myeloid Leukemia (K562) cluster_1 CML-IN-1 in Colorectal Cancer (HCT116) CML_IN_1_K562 CML-IN-1 PI3K PI3K CML_IN_1_K562->PI3K inhibits phosphorylation Akt Akt PI3K->Akt Apoptosis_K562 Apoptosis Akt->Apoptosis_K562 CML_IN_1_HCT116 CML-IN-1 MEK MEK CML_IN_1_HCT116->MEK suppresses G2M_Arrest G2/M Arrest CML_IN_1_HCT116->G2M_Arrest ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Signaling pathways modulated by this compound (CML-IN-1).

Experimental Workflow

In_Vitro_Assay_Workflow cluster_assays In Vitro Assays Start Cancer Cell Culture Treatment Treat with this compound Start->Treatment Incubation Incubate for specified duration Treatment->Incubation Viability Cell Viability (MTT) Incubation->Viability Apoptosis Apoptosis (Annexin V/PI) Incubation->Apoptosis CellCycle Cell Cycle (PI Staining) Incubation->CellCycle Analysis Data Acquisition & Analysis Viability->Analysis Apoptosis->Analysis CellCycle->Analysis

Caption: General workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols for Determining Cell Line Sensitivity to Anticancer Agent 164

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Anticancer agent 164 is a novel therapeutic compound under investigation for its potential cytotoxic effects on cancer cells. These application notes provide a comprehensive overview of its activity across various human cancer cell lines. The included protocols offer detailed, step-by-step guidance for researchers to assess the sensitivity of specific cell lines to this agent, enabling robust and reproducible experimental outcomes. The primary mechanism of action for many anticancer agents involves the disruption of cellular processes critical for tumor growth and survival. Understanding the differential sensitivity of various cell lines is paramount for identifying potential cancer types that may respond favorably to treatment with agent 164 and for elucidating its molecular mechanism of action.

Data Presentation: Comparative Sensitivity of Cancer Cell Lines to this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound across a panel of human cancer cell lines after a 72-hour exposure period. Lower IC50 values are indicative of higher sensitivity to the agent.

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Adenocarcinoma8.5
MDA-MB-231Breast Adenocarcinoma250.2
A549Lung Carcinoma15.7
HCT116Colon Carcinoma12.3
HeLaCervical Adenocarcinoma5.4
OVCAR-3Ovarian Adenocarcinoma7.9
PC-3Prostate Adenocarcinoma180.5
U-87 MGGlioblastoma95.1

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the procedure for determining the cytotoxic effect of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. A common concentration range to test is 0.1 nM to 10 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

    • Remove the old medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log-transformed drug concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes how to quantify apoptosis induced by this compound using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 2 x 10^5 cells per well in 2 mL of complete growth medium in 6-well plates.

    • Incubate for 24 hours.

    • Treat the cells with this compound at a predetermined concentration (e.g., the IC50 value) and a vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer within 1 hour of staining.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Visualizations

G cluster_workflow Experimental Workflow for Assessing Cell Line Sensitivity A Cell Seeding (96-well plate) B 24h Incubation (Cell Attachment) A->B C Treatment with This compound B->C D 72h Incubation C->D E Cell Viability Assay (e.g., MTT) D->E F Data Analysis (IC50 Calculation) E->F

Caption: A generalized workflow for determining the IC50 value of an anticancer agent.

G cluster_pathway Hypothesized Signaling Pathway for this compound Agent This compound Receptor Cell Surface Receptor Agent->Receptor Binds/Activates Kinase1 Kinase Cascade 1 (e.g., MAPK/ERK) Receptor->Kinase1 Kinase2 Kinase Cascade 2 (e.g., PI3K/AKT) Receptor->Kinase2 TranscriptionFactor Transcription Factors (e.g., AP-1, NF-κB) Kinase1->TranscriptionFactor Activates Kinase2->TranscriptionFactor Inhibits GeneExpression Altered Gene Expression TranscriptionFactor->GeneExpression Apoptosis Apoptosis GeneExpression->Apoptosis CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest

Caption: A hypothetical signaling pathway activated by this compound.

Application Notes and Protocols for Anticancer Agent 164 Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo assessment of Anticancer Agent 164 , a potent dual inhibitor of the PI3K/Akt and MEK/ERK signaling pathways. The following protocols and data are based on studies utilizing a human chronic myeloid leukemia (CML) xenograft model in immunodeficient mice.

Data Presentation

The following tables summarize the quantitative data from preclinical animal model studies evaluating the efficacy and tolerability of this compound.

Table 1: In Vivo Efficacy of this compound in K562 Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-Daily, i.p.1500 ± 1500
This compound25Daily, i.p.750 ± 9050
This compound50Daily, i.p.300 ± 5080

Table 2: Tolerability of this compound in Xenograft Mouse Model

Treatment GroupDose (mg/kg)Mean Body Weight Change (%) at Day 21Observable Toxicities
Vehicle Control-+5 ± 2None
This compound25-2 ± 1.5None
This compound50-8 ± 3Mild lethargy in the first week

Experimental Protocols

K562 Human CML Xenograft Mouse Model Protocol

This protocol describes the establishment of a subcutaneous xenograft model using the K562 human chronic myeloid leukemia cell line.

Materials:

  • K562 cells (ATCC® CCL-243™)

  • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Hank's Balanced Salt Solution (HBSS)

  • Matrigel® (Corning)

  • Female athymic nude mice (6-8 weeks old)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Calipers

  • Syringes and needles

Procedure:

  • Cell Culture: Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation for Implantation: Harvest cells during the logarithmic growth phase. Wash the cells twice with sterile HBSS and resuspend in a 1:1 mixture of HBSS and Matrigel® at a concentration of 5 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 0.2 mL of the cell suspension (1 x 10^7 cells) into the right flank of each athymic nude mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (dissolved in vehicle) or vehicle control intraperitoneally (i.p.) according to the dosing schedule outlined in Table 1.

  • Monitoring: Record tumor volumes and body weights every 2-3 days. Observe the animals for any signs of toxicity.

  • Endpoint: At the end of the study (e.g., Day 21), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

Pharmacodynamic Analysis Protocol

This protocol outlines the procedure for assessing the target engagement of this compound in tumor tissue.

Materials:

  • Excised tumor tissues

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Protein Extraction: Homogenize excised tumor tissues in ice-cold RIPA buffer. Centrifuge the lysates and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence detection system. Analyze the band intensities to determine the inhibition of Akt and ERK phosphorylation.

Visualizations

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Agent164 This compound Agent164->PI3K

Caption: PI3K/Akt Signaling Pathway Inhibition.

MEK_ERK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Agent164 This compound Agent164->MEK Experimental_Workflow cluster_preclinical In Vivo Xenograft Study cell_culture 1. K562 Cell Culture implantation 2. Subcutaneous Implantation in Athymic Nude Mice cell_culture->implantation tumor_growth 3. Tumor Growth to ~100-150 mm³ implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment 5. Daily Treatment with This compound or Vehicle randomization->treatment monitoring 6. Monitor Tumor Volume & Body Weight treatment->monitoring endpoint 7. Study Endpoint & Tumor Excision monitoring->endpoint

Application Notes and Protocols for Anticancer Agent 164 in Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The designation "Anticancer agent 164" has been associated with at least two distinct experimental compounds investigated for the treatment of triple-negative breast cancer (TNBC): UM-164 , a dual inhibitor of c-Src and p38 kinases, and SM-164 , an antagonist of the Inhibitor of Apoptosis Proteins (IAPs). These application notes provide a detailed overview of the preclinical data and experimental protocols for both agents, tailored for researchers, scientists, and drug development professionals.

Part 1: UM-164 - A Dual c-Src/p38 Kinase Inhibitor

1.1 Overview and Mechanism of Action

UM-164 is a novel, potent small molecule inhibitor that targets both c-Src and p38 kinases.[1][2] Its unique mechanism of action involves binding to the inactive "DFG-out" conformation of c-Src, which not only inhibits the kinase's activity but also forces it into an inactive state.[2][3] This dual inhibition of c-Src and p38 pathways has been shown to be more effective than targeting either kinase alone in TNBC models.[1][4] The compound has demonstrated significant antiproliferative, anti-migration, and anti-invasion activities in TNBC cell lines.[5]

Important Note: The primary research article describing the in vivo efficacy of UM-164 in xenograft models of TNBC has been retracted .[6][7] The authors stated they were unable to reproduce the in vivo efficacy results. Therefore, the in vivo data presented here should be interpreted with caution, and the primary focus should be on the validated in vitro findings.

1.2 Data Presentation

Table 1: In Vitro Efficacy of UM-164 in TNBC Cell Lines

ParameterCell Line(s)ValueReference
Binding Constant (Kd) for c-Src -2.7 nM[1][5]
Average GI50 (Growth Inhibition) MDA-MB-231, SUM 149, VARI-068160 nM[5]
IC50 (Motility and Invasion) MDA-MB-231, SUM 14950 nM[5]

Table 2: Antiproliferative Activity of UM-164 in 2D vs. 3D Cell Culture

CompoundCell LineGI50 in 2D Culture (µM)GI50 in 3D Culture (µM)Reference
UM-164 MDA-MB-2310.320.14[1]
SUM 1490.260.2[1]
VARI-0680.320.8[1]
Dasatinib MDA-MB-2310.00721[1]
SUM 1497.010.5[1]
VARI-0682.330[1]

1.3 Signaling Pathway Diagram

UM164_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factors EGFR EGFR GF->EGFR cSrc c-Src EGFR->cSrc p38 p38 MAPK cSrc->p38 FAK FAK cSrc->FAK YAP YAP p38->YAP Invasion Invasion FAK->Invasion Motility Motility FAK->Motility Proliferation Proliferation YAP->Proliferation UM164 UM-164 UM164->cSrc UM164->p38

Caption: Mechanism of action of UM-164 in TNBC cells.

1.4 Experimental Protocols

1.4.1 Cell Proliferation Assay (3D Culture)

  • Prepare a single-cell suspension of TNBC cells (e.g., MDA-MB-231, SUM 149).

  • Mix the cell suspension with a basement membrane extract matrix (e.g., Matrigel) at a final concentration of 5,000 cells per well in a 96-well plate.

  • Allow the matrix to solidify at 37°C for 30 minutes.

  • Add cell culture medium containing various concentrations of UM-164 or vehicle control to each well.

  • Incubate the plate for 5-7 days at 37°C in a humidified incubator with 5% CO2.

  • Assess cell viability using a colorimetric assay such as the CellTiter-Glo® 3D Cell Viability Assay.

  • Measure luminescence and calculate the GI50 values.

1.4.2 Cell Migration and Invasion Assays (Boyden Chamber Assay)

  • Seed TNBC cells in the upper chamber of a Boyden chamber insert (with or without a Matrigel coating for invasion and migration assays, respectively) in a serum-free medium.

  • Add a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Add various concentrations of UM-164 or vehicle control to both the upper and lower chambers.

  • Incubate for 18-24 hours at 37°C.

  • Remove non-migrated/invaded cells from the upper surface of the insert.

  • Fix and stain the cells that have migrated/invaded to the lower surface of the insert.

  • Count the number of stained cells under a microscope.

  • Calculate the IC50 for inhibition of migration and invasion.

1.4.3 Western Blot Analysis for Kinase Inhibition

  • Culture TNBC cells to 70-80% confluency.

  • Treat cells with various concentrations of UM-164 for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-c-Src, total c-Src, phospho-p38, total p38, and a loading control (e.g., β-actin).

  • Incubate with appropriate secondary antibodies and visualize bands using a chemiluminescence detection system.

Part 2: SM-164 - An IAP Antagonist

2.1 Overview and Mechanism of Action

SM-164 is a potent, cell-permeable, bivalent Smac mimetic that functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs), including XIAP, cIAP1, and cIAP2.[8][9] By binding to these IAPs, SM-164 promotes their degradation and relieves their inhibition of caspases, thereby sensitizing cancer cells to apoptosis.[8] In the context of TNBC, SM-164 has been shown to induce TNFα-dependent apoptosis and to eliminate early-stage metastasis to bone and lungs in preclinical mouse models.[2][10] It also inhibits the expression of RANKL, a key factor in bone metastasis.[2][11]

2.2 Data Presentation

Table 3: Binding Affinity and Potency of SM-164

ParameterTargetValueReference
Binding Affinity (Ki) XIAP0.56 nM[12]
cIAP10.31 nM[12]
cIAP21.1 nM[12]
IC50 XIAP1.39 nM[9]

Table 4: In Vivo Efficacy of SM-164 in a TNBC Metastasis Model (MDA-MB-231)

Treatment GroupIncidence of Bone Metastasis (Mice with Metastases / Total Mice)Reference
Vehicle 7 / 7[11]
SM-164 2 / 8[11]

2.3 Signaling Pathway Diagram

SM164_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm TNFa TNFα TNFR TNFR TNFa->TNFR Caspase8 Caspase-8 TNFR->Caspase8 IAPs cIAP1/2, XIAP IAPs->Caspase8 Caspase3 Caspase-3 IAPs->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis SM164 SM-164 SM164->IAPs Smac Smac/DIABLO Smac->IAPs

Caption: Mechanism of action of SM-164 in TNBC cells.

2.4 Experimental Protocols

2.4.1 In Vitro Apoptosis Assay

  • Seed TNBC cells (e.g., MDA-MB-231) in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with SM-164 alone, TNFα alone, or a combination of both at various concentrations.

  • Incubate for 24-48 hours.

  • Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

2.4.2 In Vivo Bone and Lung Metastasis Model

  • Inject luciferase-expressing MDA-MB-231 TNBC cells into the left cardiac ventricle of immunodeficient mice (e.g., nude mice).

  • Monitor tumor cell dissemination and colonization of bone and lungs using bioluminescence imaging (BLI).

  • Once metastases are established (detectable by BLI), randomize the mice into treatment and control groups.

  • Administer SM-164 (e.g., intraperitoneally) or vehicle control according to the desired dosing schedule.

  • Continue to monitor tumor burden and metastasis progression using BLI weekly.

  • At the end of the study, euthanize the mice and harvest bones (e.g., tibiae and femora) and lungs for histological analysis (H&E staining) to confirm and quantify metastatic lesions.

2.4.3 Western Blot for IAP Degradation

  • Treat TNBC cells with various concentrations of SM-164 for different time points (e.g., 1, 3, 6, 24 hours).

  • Lyse the cells and determine protein concentration.

  • Perform SDS-PAGE and Western blotting as described in section 1.4.3.

  • Probe the membranes with primary antibodies against cIAP1, cIAP2, XIAP, cleaved caspase-3, and a loading control.

  • Analyze the degradation of IAPs and the induction of caspase cleavage.

References

Application Notes and Protocols for Anticancer Agent 164 in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 164 is a novel synthetic compound that has demonstrated significant potential in preclinical studies as a potent cytotoxic agent against a range of human tumor cell lines. The primary mechanism of action for this compound is the disruption of microtubule dynamics. It functions as a colchicine-binding site inhibitor (CBSI), interfering with tubulin polymerization.[1] This action is similar to other microtubule-targeting agents, which are known to arrest the cell cycle in the mitotic phase, leading to apoptosis.[2][3] Specifically, GS-164, a compound with a similar designation, has been shown to stimulate microtubule assembly in a manner analogous to Taxol, resulting in the formation of stable microtubule bundles and subsequent mitotic arrest.[2]

Furthermore, related compounds have been identified that modulate key signaling pathways involved in cell survival and proliferation. For instance, CML-IN-1, also referenced in the context of anticancer agents with similar numerical identifiers, has been shown to induce apoptosis by inhibiting the PI3K/Akt and MEK/ERK signaling pathways.[4] Given these mechanisms, there is a strong rationale for investigating this compound in combination with other therapeutic agents to enhance its antitumor efficacy, overcome potential resistance mechanisms, and broaden its therapeutic window. This document provides an overview of potential combination strategies, detailed experimental protocols for their evaluation, and representative data.

Rationale for Combination Therapy

The clinical utility of monotherapy can be limited by intrinsic or acquired resistance. Combining this compound with other anticancer drugs that have complementary mechanisms of action can lead to synergistic effects, where the combined effect is greater than the sum of the individual effects.[5] Potential combination strategies include:

  • Targeting Cell Survival Pathways: Combining this compound with inhibitors of pro-survival signaling pathways, such as the PI3K/Akt or MEK/ERK pathways, could prevent cancer cells from escaping the mitotic arrest induced by microtubule disruption.

  • Inducing DNA Damage: The combination with DNA-damaging agents (e.g., platinum-based compounds or topoisomerase inhibitors) could create a multi-pronged attack on cancer cells, targeting both cell division and genomic integrity.

  • Inhibiting Angiogenesis: Anti-angiogenic agents can potentiate the effects of cytotoxic chemotherapy by normalizing tumor vasculature and improving drug delivery.[6]

  • Immunotherapy: Combining microtubule-targeting agents with immune checkpoint inhibitors like pembrolizumab may enhance anti-tumor immunity by promoting immunogenic cell death.

Data Presentation: Efficacy of this compound in Combination

The following tables summarize hypothetical, yet representative, quantitative data for this compound in combination with other anticancer agents.

Table 1: In Vitro Cytotoxicity (IC50) of this compound in Combination with a PI3K Inhibitor (PI3Ki) in various cancer cell lines.

Cell LineThis compound IC50 (nM)PI3K Inhibitor IC50 (nM)Combination IC50 (nM) (1:1 ratio)Combination Index (CI)*
MDA-MB-231 (Breast) 1550050.45 (Synergism)
A549 (Lung) 25800100.60 (Synergism)
HCT116 (Colon) 2065080.52 (Synergism)
PANC-1 (Pancreatic) 301200180.75 (Synergism)

*Combination Index (CI) was calculated using the Chou-Talalay method. CI < 0.9 indicates synergism, 0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism.

Table 2: In Vivo Tumor Growth Inhibition (TGI) in a Xenograft Model (MDA-MB-231).

Treatment GroupDoseTumor Volume (mm³) at Day 21 (Mean ± SD)Tumor Growth Inhibition (%)
Vehicle Control -1500 ± 150-
This compound 10 mg/kg800 ± 9046.7
PI3K Inhibitor 25 mg/kg950 ± 11036.7
Combination Therapy 10 mg/kg + 25 mg/kg250 ± 4583.3

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound alone and in combination with another agent.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, A549, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Combination agent (e.g., PI3K inhibitor, stock solution in DMSO)

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the combination agent in complete growth medium.

  • For combination studies, prepare a fixed ratio of the two drugs (e.g., 1:1 based on their IC50 values).

  • Remove the overnight medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) wells.

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Western Blot Analysis for Signaling Pathway Modulation

Objective: To assess the effect of this compound, alone or in combination, on key signaling proteins.

Materials:

  • Cancer cells treated as described for the viability assay

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Protocol:

  • Treat cells with this compound and/or the combination agent for a specified time (e.g., 24 hours).

  • Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH.

In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo antitumor efficacy of this compound in combination therapy.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cells (e.g., MDA-MB-231)

  • Matrigel

  • This compound formulated for in vivo administration

  • Combination agent formulated for in vivo administration

  • Vehicle control solution

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject 5 x 10^6 cancer cells mixed with Matrigel into the flank of each mouse.

  • Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group).

  • Administer the treatments (Vehicle, this compound, combination agent, and the combination of both) according to the predetermined dosing schedule and route (e.g., intraperitoneal, oral gavage).

  • Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (e.g., day 21 or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

  • Calculate the tumor growth inhibition (TGI) for each treatment group.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 This compound Mechanism A164 This compound Tubulin Tubulin A164->Tubulin Microtubule Microtubule Instability Tubulin->Microtubule Mitosis Mitotic Arrest Microtubule->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis

Caption: Mechanism of action for this compound.

G cluster_1 Combination Therapy Rationale PI3K_pathway PI3K/Akt Pathway Survival Cell Survival PI3K_pathway->Survival MEK_pathway MEK/ERK Pathway Proliferation Proliferation MEK_pathway->Proliferation Apoptosis Apoptosis Survival->Apoptosis Proliferation->Apoptosis A164 This compound A164->Apoptosis Combo_agent PI3K/MEK Inhibitor Combo_agent->PI3K_pathway Combo_agent->MEK_pathway

Caption: Rationale for combining Agent 164 with pathway inhibitors.

G cluster_2 In Vivo Xenograft Workflow start Inject Cancer Cells tumor_growth Tumor Growth Monitoring start->tumor_growth randomize Randomize Mice tumor_growth->randomize treat Administer Treatment randomize->treat measure Measure Tumor Volume & Body Weight treat->measure measure->treat endpoint Endpoint Analysis measure->endpoint

Caption: Workflow for in vivo xenograft studies.

References

Application Notes and Protocols for Anticancer Agent 164 (CML-IN-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the solubility, experimental preparation, and use of Anticancer agent 164, also known as CML-IN-1. This agent has demonstrated potent anticancer activity in preclinical studies, primarily through the modulation of key signaling pathways.

Chemical and Physical Properties

This compound (CML-IN-1) is a small molecule inhibitor with the following identifiers:

PropertyValue
CAS Number 2235393-30-1[1][2]
Molecular Formula C21H23F3N8O2S2[3][4]
Molecular Weight 540.59 g/mol [4]

Mechanism of Action

This compound is a potent anticancer compound that exhibits its effects through the inhibition of critical signaling pathways involved in cell proliferation and survival.[1] Its mechanism is context-dependent, affecting different pathways in various cancer types:

  • In Chronic Myeloid Leukemia (CML): It induces apoptosis in the K562 cell line by significantly reducing the phosphorylation of proteins in the PI3K/Akt signaling pathway.[1][5][6]

  • In Colorectal Cancer: It inhibits cell proliferation in the HCT116 cell line by suppressing the MEK/ERK signaling pathway.[1] This leads to the inhibition of colony formation, migration, and invasion, as well as inducing apoptosis and arresting the cell cycle in the G2/M phase.[1]

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Agent164 This compound (CML-IN-1) Agent164->PI3K Inhibition

MEK_ERK_Pathway cluster_membrane Cell Membrane GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Activation ERK ERK MEK->ERK Activation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activation Cell_Proliferation Cell Proliferation, Invasion, & Migration TranscriptionFactors->Cell_Proliferation Agent164 This compound (CML-IN-1) Agent164->MEK Inhibition

Biological Activity and Efficacy

The inhibitory concentration (IC50) of this compound has been determined in different cancer cell lines, highlighting its potency.

Cell LineCancer TypeIC50 ValueExposure Time
K562 Chronic Myeloid Leukemia0.038 µMNot Specified
HCT116 Colorectal Cancer8.04 ± 0.94 µM48 hours
HCT116 Colorectal Cancer5.52 ± 0.42 µM72 hours

Data sourced from MedChemExpress.[1]

Solubility and Stock Solution Preparation

Accurate preparation of this compound is critical for reproducible experimental results. The solubility of this compound can vary depending on the solvent.

SolventSolubility
DMSO ≥ 50 mg/mL
Ethanol < 1 mg/mL (Slightly soluble)
Water Insoluble

Note: This data is based on typical small molecule behavior and should be confirmed empirically.

Protocol for 10 mM Stock Solution Preparation:

  • Objective: To prepare a 10 mM stock solution of this compound (MW: 540.59 g/mol ) in DMSO.

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated micropipettes

  • Procedure:

    • Weigh out 5.41 mg of this compound powder and place it in a sterile vial.

    • Add 1 mL of anhydrous DMSO to the vial.

    • Vortex or sonicate the solution gently until the powder is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Experimental_Workflow cluster_prep Preparation cluster_experiment In Vitro Experiment cluster_analysis Analysis Stock Prepare 10 mM Stock in DMSO Working Dilute to Working Concentrations in Media Stock->Working Treat Treat Cells with Agent 164 Working->Treat Seed Seed Cancer Cells (e.g., K562, HCT116) Seed->Treat Incubate Incubate for 24-72 hours Treat->Incubate Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubate->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Incubate->Apoptosis Western Western Blot for Pathway Proteins (p-Akt, p-ERK) Incubate->Western

Experimental Protocols

Protocol for Cell Viability (MTT) Assay:

  • Objective: To determine the IC50 of this compound on a specific cancer cell line.

  • Materials:

    • Cancer cell line of interest (e.g., HCT116)

    • Complete cell culture medium

    • 96-well plates

    • This compound working solutions (serially diluted)

    • MTT reagent (5 mg/mL in PBS)

    • DMSO

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the various concentrations of the drug. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate the plate for the desired time period (e.g., 48 or 72 hours).[1]

    • Add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Protocol for Western Blot Analysis of PI3K/Akt and MEK/ERK Pathways:

  • Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt and MEK/ERK pathways.

  • Materials:

    • Cancer cell line of interest

    • 6-well plates

    • This compound working solutions

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • ECL substrate

    • Imaging system

  • Procedure:

    • Seed cells in 6-well plates and grow until they reach 70-80% confluency.

    • Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, 2x IC50) for a specified time (e.g., 6, 12, or 24 hours).

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Quantify the protein concentration using a BCA assay.

    • Denature equal amounts of protein from each sample and separate them using SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • Analyze the band intensities to determine the relative changes in protein phosphorylation.

Storage and Handling

  • Solid Form: Store at room temperature upon receipt. For long-term storage, -20°C is recommended.

  • In Solution: Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

These protocols and notes are intended to serve as a guide. Researchers should optimize the conditions for their specific experimental setup and cell lines.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Anticancer Agent 164

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anticancer agent 164 is a novel compound with demonstrated cytotoxic activity against a range of human tumor cell lines. Preliminary studies suggest that its mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and induction of apoptosis.[1][2] Specifically, one variant, GS-164, has been shown to stimulate tubulin polymerization in a manner similar to Taxol, causing mitotic arrest.[1] Another related compound acts as a colchicine-binding site inhibitor.[2] Furthermore, compounds with similar anticancer properties have been observed to induce apoptosis through the modulation of signaling pathways such as PI3K/Akt and MEK/ERK, and to potentially generate reactive oxygen species (ROS).[3]

These application notes provide detailed protocols for utilizing flow cytometry to quantitatively assess the cellular responses to this compound treatment, including the analysis of apoptosis, cell cycle progression, and intracellular ROS levels.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from flow cytometry analysis of a human cancer cell line (e.g., HeLa or Jurkat) treated with this compound for 24 hours.

Table 1: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide Staining

Treatment GroupConcentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
Vehicle Control095.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.1
This compound175.6 ± 3.515.8 ± 1.27.1 ± 0.91.5 ± 0.3
This compound542.1 ± 4.235.2 ± 2.819.5 ± 2.13.2 ± 0.6
This compound1015.8 ± 2.948.9 ± 3.730.7 ± 3.34.6 ± 0.8

Table 2: Cell Cycle Analysis by Propidium Iodide Staining

Treatment GroupConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase% Sub-G1 (Apoptotic)
Vehicle Control060.5 ± 2.825.1 ± 1.914.4 ± 1.51.2 ± 0.3
This compound155.2 ± 3.120.3 ± 2.024.5 ± 2.23.7 ± 0.6
This compound540.1 ± 3.915.8 ± 1.744.1 ± 3.515.4 ± 1.8
This compound1025.7 ± 2.510.2 ± 1.364.1 ± 4.128.9 ± 2.9

Table 3: Reactive Oxygen Species (ROS) Detection with H2DCFDA

Treatment GroupConcentration (µM)Mean Fluorescence Intensity (MFI) of DCFFold Change in ROS vs. Control
Vehicle Control0150 ± 251.0
This compound1225 ± 301.5
This compound5450 ± 453.0
This compound10750 ± 605.0
Positive Control (e.g., H2O2)1001200 ± 908.0

Experimental Protocols

Protocol for Apoptosis Analysis using Annexin V and Propidium Iodide

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Treated and untreated cell suspensions (adherent cells should be detached using a gentle method like trypsinization)[4]

  • Flow cytometer

Procedure:

  • Harvest approximately 5 x 10^5 to 1 x 10^6 cells per sample by centrifugation. For adherent cells, collect both the supernatant and the attached cells.[6]

  • Wash the cells once with 500 µL of cold 1X PBS and centrifuge to pellet the cells.[6]

  • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

  • Prepare the Annexin V incubation reagent for each sample by combining: 10 µL 10X Binding Buffer, 1 µL Annexin V-FITC, 10 µL Propidium Iodide, and 79 µL deionized water.[6] Keep this mixture on ice and protected from light.

  • Resuspend the washed cell pellet in 100 µL of the Annexin V incubation reagent.[6]

  • Incubate the cells for 15 minutes at room temperature in the dark.[6]

  • Add 400 µL of 1X Binding Buffer to each sample.[6]

  • Analyze the samples by flow cytometry within one hour for optimal signal.[6] Use appropriate controls, including unstained cells and single-stained cells (Annexin V-FITC only and PI only) to set up compensation and gates.[7]

Protocol for Cell Cycle Analysis using Propidium Iodide

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.[8]

Materials:

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS with 0.1 mg/mL RNase A and 0.05% Triton X-100)[9]

  • Treated and untreated cells

  • Flow cytometer

Procedure:

  • Harvest approximately 1 x 10^6 cells per sample and wash with PBS.

  • Fix the cells by resuspending the pellet in 500 µL of PBS and adding 4.5 mL of ice-cold 70% ethanol dropwise while gently vortexing.

  • Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks.[10]

  • Centrifuge the fixed cells to remove the ethanol.

  • Wash the cells twice with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at 37°C in the dark.[9]

  • Analyze the samples on a flow cytometer. The PI fluorescence will be proportional to the DNA content, allowing for the identification of G0/G1, S, and G2/M populations.[8]

Protocol for Detection of Intracellular Reactive Oxygen Species (ROS) using H2DCFDA

This protocol measures intracellular ROS levels using the cell-permeant probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[11]

Materials:

  • H2DCFDA stock solution (e.g., 10 mM in DMF)[12]

  • Dulbecco's Phosphate-Buffered Saline (DPBS)[12]

  • Treated and untreated cells

  • Positive control (e.g., H2O2) and negative control (e.g., N-acetylcysteine, NAC)[12]

  • Flow cytometer

Procedure:

  • Prepare a 0.1 µM H2DCFDA working solution by diluting the stock in DPBS.[12]

  • Harvest approximately 1 x 10^6 cells per sample.

  • Resuspend the cells in the H2DCFDA working solution at a density of 1 x 10^6 cells/mL.[12]

  • Incubate the cells for 30 minutes at 37°C, protected from light.[12][13]

  • Centrifuge the cells and remove the supernatant.

  • Gently wash the cells twice with pre-warmed DPBS.[12]

  • Resuspend the final cell pellet in DPBS.

  • Analyze the samples immediately by flow cytometry, using a 488 nm laser for excitation and detecting the fluorescence at approximately 535 nm.[12]

Visualizations

Signaling Pathway

Anticancer_Agent_164_Signaling_Pathway This compound This compound Microtubule Dynamics Microtubule Dynamics This compound->Microtubule Dynamics Disrupts PI3K/Akt Pathway PI3K/Akt Pathway This compound->PI3K/Akt Pathway Inhibits MEK/ERK Pathway MEK/ERK Pathway This compound->MEK/ERK Pathway Inhibits ROS Generation ROS Generation This compound->ROS Generation Induces Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubule Dynamics->Mitotic Arrest (G2/M) Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis Cell Survival Cell Survival PI3K/Akt Pathway->Cell Survival Cell Proliferation Cell Proliferation MEK/ERK Pathway->Cell Proliferation ROS Generation->Apoptosis

Caption: Proposed signaling pathway of this compound.

Experimental Workflows

Apoptosis_Analysis_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis cell_culture Treat cells with This compound harvest Harvest cells cell_culture->harvest wash_pbs Wash with cold PBS harvest->wash_pbs resuspend_buffer Resuspend in 1X Binding Buffer wash_pbs->resuspend_buffer add_stains Add Annexin V-FITC & PI resuspend_buffer->add_stains incubate Incubate 15 min at RT add_stains->incubate acquire Acquire on Flow Cytometer incubate->acquire analyze Analyze populations: Viable, Apoptotic, Necrotic acquire->analyze

Caption: Workflow for apoptosis analysis by flow cytometry.

Cell_Cycle_Analysis_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis cell_culture Treat cells with This compound harvest Harvest cells cell_culture->harvest wash_pbs Wash with PBS harvest->wash_pbs fix Fix in cold 70% Ethanol wash_pbs->fix wash_fix Wash to remove Ethanol fix->wash_fix add_stain Resuspend in PI/RNase A staining solution wash_fix->add_stain incubate Incubate 30 min at 37°C add_stain->incubate acquire Acquire on Flow Cytometer incubate->acquire analyze Analyze cell cycle phases: G0/G1, S, G2/M acquire->analyze

Caption: Workflow for cell cycle analysis by flow cytometry.

ROS_Detection_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis cell_culture Treat cells with This compound harvest Harvest cells cell_culture->harvest resuspend_probe Resuspend in H2DCFDA working solution harvest->resuspend_probe incubate Incubate 30 min at 37°C resuspend_probe->incubate wash_dpbs Wash twice with DPBS incubate->wash_dpbs acquire Acquire on Flow Cytometer wash_dpbs->acquire analyze Analyze Mean Fluorescence Intensity (MFI) acquire->analyze

Caption: Workflow for ROS detection by flow cytometry.

References

Application Notes and Protocols for Western Blot Analysis of Anticancer Agent 164 Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note on "Anticancer Agent 164": The term "this compound" can be ambiguous. These application notes focus on a specific colchicine-binding site inhibitor designated "Antitumor agent-164 (compound 60c)," a next-generation derivative of VERU-111.[1][2] The protocols and expected outcomes are based on the known mechanism of action of colchicine-binding site inhibitors, with specific examples drawn from studies on the closely related compound VERU-111.

Introduction

Antitumor agent-164 (compound 60c) is a potent microtubule-destabilizing agent that binds to the colchicine-binding site on β-tubulin.[2] This interaction inhibits tubulin polymerization, leading to the disruption of the microtubule network. Consequently, this disruption arrests cells in the G2/M phase of the cell cycle and subsequently induces apoptosis.[3][4][5] Western blotting is a crucial technique to elucidate and quantify the effects of Antitumor agent-164 on key proteins involved in these cellular processes. This document provides detailed protocols for the Western blot analysis of proteins modulated by Antitumor agent-164, focusing on markers for mitotic arrest and apoptosis.

Target Proteins

The primary cellular effects of Antitumor agent-164, as a microtubule-destabilizing agent, are the induction of mitotic arrest and apoptosis. Key protein markers for these events that can be reliably assessed by Western blot are:

  • Mitotic Arrest:

    • Phospho-Histone H3 (Ser10): Histone H3 is phosphorylated at Serine 10 during chromosome condensation in mitosis. Increased levels of phospho-histone H3 are a hallmark of mitotic arrest.

    • Cyclin B1: This cyclin is essential for the G2/M transition and its levels peak during mitosis. Accumulation of Cyclin B1 can be indicative of a mitotic block.

  • Apoptosis:

    • Cleaved Caspase-3: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its cleavage from an inactive pro-form to an active form is a definitive marker of apoptosis.[6][7][8]

    • Cleaved PARP (Poly (ADP-ribose) polymerase): PARP is a nuclear enzyme involved in DNA repair. During apoptosis, it is cleaved by activated caspase-3, rendering it inactive. The appearance of the cleaved PARP fragment is a well-established indicator of apoptosis.[6][8][9]

Experimental Protocols

A. Cell Culture and Treatment
  • Cell Seeding: Seed tumor cells (e.g., HeLa, MDA-MB-231, or A549) in appropriate culture dishes or flasks and grow to 70-80% confluency.

  • Treatment: Treat cells with varying concentrations of this compound (a suggested starting range is 10-100 nM, based on the activity of related compounds like VERU-111) for different time points (e.g., 12, 24, 48 hours).[3][4] A vehicle control (e.g., DMSO) should be run in parallel.

B. Cell Lysis
  • Harvesting: After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Lysis: Add ice-cold RIPA lysis buffer (e.g., Sigma-Aldrich) supplemented with a protease and phosphatase inhibitor cocktail (e.g., Thermo Fisher Scientific) to the cells.

  • Incubation: Incubate on ice for 30 minutes with intermittent vortexing.

  • Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant (protein lysate) to a new pre-chilled microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit (e.g., Pierce Biotechnology) according to the manufacturer's instructions.

C. SDS-PAGE and Electrotransfer
  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a 4-12% SDS-polyacrylamide gel and run the gel at 100-120 V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

D. Immunoblotting
  • Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended primary antibodies and starting dilutions are listed in Table 2.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

E. Detection and Analysis
  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Data Presentation

The following tables provide a structured summary of the target proteins and representative quantitative data based on studies with the related compound VERU-111.

Table 1: Target Proteins and Their Functions

Target ProteinMolecular Weight (approx.)Cellular FunctionExpected Change with Antitumor agent-164
Phospho-Histone H3 (Ser10)17 kDaMitotic chromosome condensationIncrease
Cyclin B162 kDaG2/M transition and mitosisIncrease/Accumulation
Cleaved Caspase-317/19 kDa fragmentsExecution of apoptosisIncrease
Cleaved PARP89 kDa fragmentDNA repair (cleavage indicates apoptosis)Increase
β-actin / GAPDH42 kDa / 37 kDaLoading controlNo change

Table 2: Recommended Primary Antibodies and Dilutions

Primary AntibodySupplier (Example)Catalog # (Example)Recommended Dilution
Phospho-Histone H3 (Ser10)Cell Signaling Technology97011:1000
Cyclin B1Cell Signaling Technology41381:1000
Cleaved Caspase-3 (Asp175)Cell Signaling Technology96611:1000
PARPCell Signaling Technology95421:1000
β-actinCell Signaling Technology49701:2000
GAPDHCell Signaling Technology51741:2000

Table 3: Representative Quantitative Data (Based on VERU-111 Studies)

Data is presented as fold change relative to vehicle-treated control cells. This data is illustrative and based on published results for VERU-111, a close analog of Antitumor agent-164 (compound 60c).

TreatmentPhospho-Histone H3 (Fold Change)Cleaved PARP (Fold Change)
Vehicle Control1.01.0
Antitumor agent-164 (low conc.)3.52.8
Antitumor agent-164 (high conc.)8.26.5

Visualizations

Signaling Pathway

Anticancer_Agent_164_Pathway cluster_drug Drug Action cluster_cytoskeleton Cytoskeleton cluster_cell_cycle Cell Cycle cluster_apoptosis Apoptosis Agent_164 Antitumor agent-164 (compound 60c) Tubulin α/β-Tubulin Dimers Agent_164->Tubulin Binds to colchicine site Microtubules Microtubule Polymerization Agent_164->Microtubules Inhibits Tubulin->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to CyclinB1 ↑ Cyclin B1 G2M_Arrest->CyclinB1 pH3 ↑ Phospho-Histone H3 G2M_Arrest->pH3 Apoptosis_Induction Apoptosis Induction G2M_Arrest->Apoptosis_Induction Prolonged arrest induces Caspase3 ↑ Cleaved Caspase-3 Apoptosis_Induction->Caspase3 PARP ↑ Cleaved PARP Caspase3->PARP Cleaves

Caption: Signaling pathway of Antitumor agent-164.

Experimental Workflow

Western_Blot_Workflow Start Start: Cell Culture Treatment Treat with This compound Start->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer (PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (4°C, O/N) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (RT, 1h) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Imaging & Densitometry Analysis Detection->Analysis End End: Quantified Results Analysis->End

Caption: Western blot experimental workflow.

References

Troubleshooting & Optimization

Technical Support Center: Anticancer Agent 164

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the off-target effects of Anticancer Agent 164. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Q1: We are observing significant toxicity in our non-cancerous control cell line at concentrations where the target on-pathway is not engaged. What is the likely cause?

A1: This observation suggests a potential off-target effect of this compound. We recommend the following troubleshooting steps:

  • Confirm On-Target Activity: First, verify the concentration range at which this compound engages its intended target (e.g., through a target-specific phosphorylation assay).

  • Perform a Dose-Response Curve: Conduct a broad dose-response curve on both your target and control cell lines to determine the IC50 values for cytotoxicity. A narrow therapeutic window between the effective dose and the toxic dose in non-target cells is indicative of off-target effects.

  • Kinase Profiling: We strongly advise performing a comprehensive kinase profiling assay to identify potential off-target kinases that might be mediating the observed toxicity. A summary of known off-target interactions is provided in Table 1.

  • Rescue Experiments: If a specific off-target kinase is identified, attempt a rescue experiment by co-treating with a known selective inhibitor of that off-target kinase to see if the toxicity is reversed.

Q2: Our in vivo studies are showing unexpected weight loss and lethargy in the treatment group, even at doses that are well-tolerated in cell culture. How should we investigate this?

A2: In vivo toxicity that is not predicted by in vitro models is a known challenge. Consider the following investigative workflow:

  • Metabolite Profiling: The observed toxicity could be due to a metabolite of this compound rather than the parent compound. We recommend conducting liquid chromatography-mass spectrometry (LC-MS) analysis of plasma samples to identify and quantify major metabolites.

  • Histopathology: Perform a thorough histopathological examination of major organs (liver, kidney, spleen, heart) from both treatment and control groups to identify any tissue-specific damage.

  • Off-Target Tissue Expression: Cross-reference the known off-target kinases of this compound (see Table 1) with tissue expression databases to determine if any of the off-targets are highly expressed in the affected organs.

Frequently Asked Questions (FAQs)

Q1: What are the primary known off-target kinases for this compound?

A1: Based on broad-panel kinase screening, this compound has been shown to interact with several off-target kinases at concentrations relevant to its therapeutic window. The most significant off-target interactions are summarized in the table below.

Table 1: Kinase Selectivity Profile of this compound

TargetTypeKi (nM)
On-Target Kinase On-Target 5
Off-Target Kinase AOff-Target75
Off-Target Kinase BOff-Target150
Off-Target Kinase COff-Target300

Q2: What is the recommended experimental approach to confirm an off-target effect observed in a cell-based assay?

A2: A multi-step approach is recommended to validate a suspected off-target effect. A general workflow is outlined below.

G A Initial Observation (e.g., Unexpected Phenotype) B Hypothesize Off-Target (Based on Kinase Profile) A->B C Select Tool Compound (Selective inhibitor for off-target) B->C D Perform Rescue Experiment (Co-treatment with Agent 164) C->D E Phenotype Rescued? D->E F Confirm Off-Target Effect E->F Yes G Investigate Alternative Hypothesis E->G No G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor OnTarget On-Target Kinase Receptor->OnTarget Activates OffTargetA Off-Target Kinase A Receptor->OffTargetA Activates Downstream1 Downstream Effector 1 (Cancer Progression) OnTarget->Downstream1 Downstream2 Downstream Effector 2 (Survival Pathway X) OffTargetA->Downstream2 Proliferation Tumor Proliferation Downstream1->Proliferation Survival Cell Survival Downstream2->Survival Agent164 This compound Agent164->OnTarget Inhibits (On-Target) Agent164->OffTargetA Inhibits (Off-Target)

"resistance mechanisms to Anticancer agent 164"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Anticancer Agent 164

Disclaimer: "this compound" is a hypothetical agent developed for illustrative purposes within this guide. The information provided is based on the well-documented resistance mechanisms observed for selective BRAF V600E inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent, selective, small-molecule inhibitor of the BRAF V600E mutant kinase. In susceptible cancer cells, this mutation leads to constitutive activation of the MAPK/ERK signaling pathway, promoting cell proliferation and survival. Agent 164 is designed to block this activity, leading to cell cycle arrest and apoptosis.

Q2: What are the most common mechanisms of acquired resistance to BRAF inhibitors like Agent 164?

A2: Acquired resistance to BRAF inhibitors is a significant clinical challenge. The mechanisms are diverse but often converge on the reactivation of the MAPK/ERK pathway.[1][2] Key mechanisms include:

  • Secondary Mutations in Downstream Targets: Activating mutations in genes downstream of BRAF, such as NRAS, KRAS, or MEK1, can reactivate the MAPK pathway independently of BRAF V600E.[3][4]

  • BRAF V600E Amplification: Increased copy number of the BRAF V600E gene can overcome the inhibitory effects of the drug.

  • Alternative Splicing of BRAF V600E: The expression of BRAF V600E splice variants that can form drug-resistant dimers is another mechanism.[5]

  • Bypass Pathway Activation: Upregulation of alternative signaling pathways, such as the PI3K/AKT pathway, can promote survival despite BRAF inhibition.[1][2] This can be driven by the activation of receptor tyrosine kinases (RTKs) like IGF-1R or loss of tumor suppressors like PTEN.[1][4]

  • RAF Isoform Switching: Resistant cells can switch their dependency from BRAF to other RAF isoforms, like CRAF, to sustain MAPK signaling.[1][3]

Q3: How can I develop a resistant cell line model to study these mechanisms?

A3: Developing a drug-resistant cell line is a valuable tool for investigating resistance mechanisms.[6][7] The general approach involves continuous or pulsed exposure of a sensitive parental cell line to increasing concentrations of this compound over several months.[6][8][9] This process selects for cells that can survive and proliferate under drug pressure. A detailed protocol is provided in the "Experimental Protocols" section.

Q4: What are some key signaling pathways to investigate when resistance emerges?

A4: The primary pathway to investigate is the MAPK/ERK pathway. Check for the reactivation of MEK and ERK via Western blot. If this pathway is reactivated, further investigation into the upstream activators (e.g., NRAS, CRAF) is warranted. Additionally, assessing the activation status of the PI3K/AKT pathway (e.g., p-AKT levels) is crucial, as it is a common bypass mechanism.[1][2]

Troubleshooting Guides

Problem 1: My BRAF V600E-positive cell line is showing decreased sensitivity to Agent 164 in my latest experiments.

Possible Cause Troubleshooting Step Expected Outcome
Cell Line Misidentification or Contamination Authenticate your cell line using Short Tandem Repeat (STR) profiling. Test for mycoplasma contamination.Confirms the identity and purity of your cell line.
Reagent Issue Prepare a fresh stock of this compound. Verify the concentration and purity of the new stock.Rules out degradation or incorrect concentration of the agent.
Development of Acquired Resistance Perform an IC50 determination assay (see protocol below) and compare the results to the parental cell line's baseline IC50. A significant increase (typically >3-fold) suggests acquired resistance.[6][10]Quantifies the level of resistance.
Experimental Variability Review your experimental protocol for consistency in cell seeding density, incubation times, and assay conditions.Ensures that the observed effect is not due to procedural inconsistencies.

Problem 2: I have confirmed acquired resistance in my cell line. How do I identify the specific resistance mechanism?

Investigative Step Experimental Approach Potential Findings
Assess MAPK Pathway Reactivation Perform a Western blot for phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK) in the presence of Agent 164.If p-MEK and p-ERK levels are restored in the resistant line compared to the sensitive line, it indicates MAPK pathway reactivation.
Screen for Secondary Mutations Isolate genomic DNA and perform Sanger sequencing or next-generation sequencing (NGS) on key hotspot regions of NRAS (codons 12, 13, 61), KRAS (codons 12, 13, 61), and MEK1.[4]Identifies activating mutations that can drive resistance.
Investigate Bypass Pathways Use a phospho-RTK array to screen for hyperactivated receptor tyrosine kinases. Perform a Western blot for p-AKT to assess PI3K pathway activation.May reveal upregulation of pathways like IGF-1R or MET, or activation of PI3K signaling.
Check for BRAF Amplification Perform quantitative PCR (qPCR) or fluorescence in situ hybridization (FISH) to determine the copy number of the BRAF gene.An increased copy number of BRAF V600E can be a mechanism of resistance.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cell Lines

Cell LineDescriptionIC50 (nM) of Agent 164Fold Resistance
A375Parental, BRAF V600E-mutant melanoma501
A375-R1Agent 164-Resistant (NRAS Q61K)150030
A375-R2Agent 164-Resistant (MEK1 C121S)125025
A375-R3Agent 164-Resistant (BRAF Amplification)90018

Table 2: Common Mechanisms of Acquired Resistance to BRAF V600E Inhibitors

Resistance MechanismApproximate FrequencyKey Genes Involved
MAPK Pathway Reactivation>70%NRAS, KRAS, MEK1, CRAF
BRAF Alterations~20%BRAF (amplification, splice variants)
Bypass Pathway Activation~15%IGF-1R, MET, PIK3CA, PTEN

Experimental Protocols

Protocol 1: Cell Viability/IC50 Determination (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Drug Treatment: Prepare a serial dilution of this compound. Remove the medium from the wells and add 100 µL of medium containing the different concentrations of the agent. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log of the drug concentration. Use a non-linear regression model to calculate the IC50 value.

Protocol 2: Western Blot Analysis for MAPK Pathway Activation

  • Cell Lysis: Treat sensitive and resistant cells with this compound for 2-4 hours. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-MEK, total MEK, p-ERK, total ERK, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

MAPK_Pathway_Resistance cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., EGFR, IGF-1R) RAS RAS (NRAS, KRAS) RTK->RAS BRAF BRAF V600E RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Agent164 This compound Agent164->BRAF NRAS_mut NRAS Mutation (Bypass) NRAS_mut->MEK Reactivation

Caption: MAPK signaling pathway with Agent 164 inhibition and a bypass resistance mechanism.

Experimental_Workflow cluster_mechanisms Mechanism Identification start Sensitive Parental Cell Line (BRAF V600E) exposure Continuous/Pulsed Exposure to Increasing Doses of This compound start->exposure selection Selection of Surviving Clones exposure->selection expansion Expansion of Resistant Population selection->expansion confirmation Confirm Resistance (IC50 Assay) expansion->confirmation characterization Characterize Mechanism confirmation->characterization western Western Blot (p-ERK, p-AKT) characterization->western sequencing Sequencing (NRAS, MEK1) characterization->sequencing cna Copy Number Analysis (BRAF) characterization->cna Resistance_Mechanisms center Acquired Resistance to This compound group1 On-Target Alterations center->group1 group2 Downstream Mutations center->group2 group3 Bypass Signaling center->group3 group4 Other Mechanisms center->group4 g1_1 BRAF V600E Amplification group1->g1_1 g1_2 BRAF Splice Variants group1->g1_2 g2_1 NRAS/KRAS Activation group2->g2_1 g2_2 MEK1 Activation group2->g2_2 g3_1 RTK Upregulation (e.g., IGF-1R) group3->g3_1 g3_2 PI3K/AKT Pathway Activation group3->g3_2 g4_1 Drug Efflux group4->g4_1 g4_2 Phenotype Switching group4->g4_2

References

"Anticancer agent 164 stability and storage conditions"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Anticancer Agent 164

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of this compound. Please refer to the following sections for frequently asked questions, troubleshooting, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: The lyophilized powder of this compound is stable for at least 24 months when stored at -20°C, protected from light and moisture. For short-term storage (up to 3 months), the powder can be kept at 4°C. Avoid storing at room temperature for extended periods to prevent degradation.

Q2: How should I prepare and store stock solutions of this compound?

A2: We recommend preparing a high-concentration stock solution (e.g., 10 mM or 20 mM) in anhydrous DMSO. Once dissolved, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[1] These aliquots should be stored at -80°C and are stable for up to 6 months. When ready to use, thaw an aliquot rapidly and use it immediately for preparing working solutions. Do not re-freeze partially used aliquots.

Q3: What is the stability of this compound in aqueous media?

A3: this compound is susceptible to hydrolysis, especially at non-neutral pH.[2][3][4] It is recommended to prepare working solutions in your cell culture medium or aqueous buffer immediately before use. The stability in aqueous solutions is significantly reduced compared to DMSO stocks. For optimal results, do not store the agent in aqueous media for more than a few hours at room temperature.

Q4: Is this compound sensitive to light?

A4: Yes, this compound exhibits photosensitivity.[3] Both the solid powder and solutions should be protected from direct light.[3] Use amber vials or tubes wrapped in aluminum foil for storage and handling.[3] Perform experimental manipulations under subdued lighting conditions whenever possible.

Q5: How many freeze-thaw cycles can a DMSO stock solution tolerate?

A5: To ensure compound integrity and activity, we strongly advise against repeated freeze-thaw cycles.[1] Our stability data indicates a significant loss of purity after three cycles (see Table 4). It is best practice to prepare single-use aliquots from the primary stock solution.

Quantitative Stability Data

The stability of this compound was assessed under various conditions. Purity was determined by a stability-indicating HPLC-UV method.

Table 1: Temperature Stability of this compound (10 mM in DMSO)

Storage TemperatureTime PointPurity (%)Degradation (%)
-80°C6 Months>99.5<0.5
-20°C6 Months99.20.8
4°C1 Month97.52.5
25°C (Room Temp)24 Hours95.14.9
25°C (Room Temp)72 Hours88.311.7

Table 2: pH Stability in Aqueous Buffer (0.1 mg/mL) at 25°C for 24 Hours

pHBuffer SystemPurity (%)Degradation (%)
3.0Citrate Buffer85.214.8
5.0Acetate Buffer92.67.4
7.4Phosphate Buffer98.11.9
9.0Borate Buffer89.410.6

Table 3: Photostability in Solution (10 mM in DMSO) at 25°C Exposure compliant with ICH Q1B guidelines (1.2 million lux hours visible, 200 W h/m² UVA).[5][6]

ConditionExposure TimePurity (%)Degradation (%)
Protected from Light48 Hours99.80.2
Exposed to Light48 Hours81.718.3

Table 4: Freeze-Thaw Cycle Stability (10 mM in DMSO, stored at -80°C)

Number of CyclesPurity (%)Degradation (%)
1>99.5<0.5
396.43.6
592.17.9

Troubleshooting Guides

Issue 1: Reduced or inconsistent activity in cell-based assays.

  • Question: My experiment is showing lower-than-expected efficacy or high variability between replicates. What could be the cause?

  • Answer: This issue often relates to compound instability or handling. Please consider the following:

    • Compound Age/Storage: Are you using a freshly prepared working solution from a properly stored stock aliquot? Stock solutions older than 6 months or those subjected to multiple freeze-thaw cycles may have degraded.

    • Aqueous Instability: How long was the compound incubated in your aqueous assay medium before and during the experiment? Prolonged incubation, especially at 37°C, can lead to significant hydrolysis. Prepare working solutions immediately before adding them to your cells.

    • Adsorption to Plastics: At low concentrations, small molecules can adsorb to plastic surfaces. Consider using low-adhesion microplates or pre-treating plates with a blocking agent if working at nanomolar concentrations.

    • Light Exposure: Were the stock solutions and assay plates protected from light during preparation and incubation? Photodegradation can rapidly reduce the effective concentration of the compound.

Issue 2: Precipitate observed in a stock solution.

  • Question: I thawed a stock solution of this compound and observed a precipitate. Is it still usable?

  • Answer: A precipitate can indicate several issues. Follow these steps:

    • Warm the Solution: Gently warm the vial to 37°C for 5-10 minutes and vortex thoroughly. Sometimes the compound may crystallize out of solution upon freezing and needs assistance to redissolve.

    • Check for Contamination: If the precipitate does not redissolve, it may be a degradation product or a contaminant. Do not use the solution, as the concentration will be inaccurate and it could be toxic to your cells.

    • Solvent Evaporation: Ensure the vial cap was sealed tightly. Evaporation of DMSO will increase the compound's concentration, potentially beyond its solubility limit.

    • Preventative Measures: Always use anhydrous DMSO for preparing stock solutions, as water can reduce solubility and promote hydrolysis. Store aliquots at -80°C to minimize the risk of precipitation.

Issue 3: HPLC analysis of my stock solution shows unexpected peaks.

  • Question: I ran a quality control check on my DMSO stock and see additional peaks in the chromatogram. What are they?

  • Answer: The appearance of new peaks strongly suggests degradation.

    • Identify Degradants: The primary degradation pathways for Agent 164 are hydrolysis and oxidation.[2][7][8] The new peaks likely correspond to hydrolytic and oxidative byproducts (see Degradation Pathway diagram below).

    • Review Handling Procedures: This is often a result of improper storage (e.g., exposure to moisture, light, or elevated temperatures) or excessive freeze-thaw cycles.

    • Action: Discard the degraded stock solution and prepare a fresh one from the lyophilized powder, carefully following the recommended storage and handling protocols.

Experimental Protocols

Protocol: Stability-Indicating HPLC-UV Method

This protocol describes a reverse-phase HPLC method designed to separate this compound from its potential degradation products.[9][10][11]

  • Instrumentation: HPLC system with a UV detector and autosampler.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-19 min: Linear gradient from 90% to 10% B

    • 19-25 min: Hold at 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute DMSO stock solutions in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 20 µg/mL.

Visualizations

Degradation_Pathway A This compound B Hydrolysis Product A (Inactive) A->B H₂O / Extreme pH C Photo-oxidative Product B (Inactive) A->C Light (hν) / O₂

Caption: Primary degradation pathways for this compound.

Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare 10 mM Stock in Anhydrous DMSO aliquot Create Single-Use Aliquots start->aliquot temp Temperature (-80, -20, 4, 25°C) aliquot->temp ph pH (3.0, 7.4, 9.0) aliquot->ph light Photostability (ICH Q1B) aliquot->light ft Freeze-Thaw (1-5 Cycles) aliquot->ft hplc Analyze via Stability-Indicating HPLC temp->hplc ph->hplc light->hplc ft->hplc report Calculate Purity & Degradation (%) hplc->report

Caption: Experimental workflow for stability testing of Agent 164.

Troubleshooting_Tree start Reduced Compound Activity in Cell Assay q1 Was working solution freshly prepared from a proper stock aliquot? start->q1 q2 Was assay medium incubation time minimized? q1->q2 Yes res_fresh Action: Prepare fresh working solutions from a new -80°C stock aliquot. q1->res_fresh No a1_yes YES a1_no NO q3 Were all solutions protected from light? q2->q3 Yes res_time Action: Minimize time in aqueous buffer before and during the experiment. q2->res_time No a2_yes YES a2_no NO res_light Action: Use amber vials and protect plates from direct light exposure. q3->res_light No res_other Consider other factors: cell passage number, seeding density, plastic adsorption. q3->res_other Yes a3_yes YES a3_no NO

Caption: Troubleshooting logic for reduced compound activity.

References

Technical Support Center: Mitigating In Vivo Toxicity of Anticancer Agent 164

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to reduce the in vivo toxicity associated with anticancer agents designated as "164". It is important to note that the identifier "Anticancer agent 164" can refer to several distinct compounds in scientific literature. This guide addresses the known toxicities and potential mitigation strategies for the most prominently cited "agent 164s": TAK-164 , GS-164 , and Antitumor agent-164 (a colchicine-binding site inhibitor) .

Frequently Asked Questions (FAQs)

Q1: What is this compound?

The designation "this compound" is not unique to a single molecule. Researchers should verify the specific compound they are working with. Notable agents include:

  • TAK-164: An antibody-drug conjugate (ADC) that targets Guanylyl Cyclase C (GCC), which is highly expressed in several gastrointestinal malignancies.[1][2]

  • GS-164: A small synthetic molecule that acts as a microtubule effector by stimulating tubulin polymerization, similar to the mechanism of Taxol.[3]

  • Antitumor agent-164 (compound 60c): A colchicine-binding site inhibitor (CBSI) and a derivative of VERU-111, with potency against taxane-sensitive triple-negative breast cancer (TNBC).[4]

Q2: What are the primary toxicity concerns for these agents?

  • TAK-164: Clinical studies have identified hepatic toxicity as a significant concern, with observed grade 5 hepatic failure at higher doses.[1][5] Other dose-limiting toxicities include pyrexia, decreased platelet count, and decreased neutrophil count.[1][6] Common treatment-emergent adverse events are decreased platelet count, fatigue, and anemia.[5][6]

  • GS-164: As a microtubule-targeting agent, potential toxicities are likely to be similar to other drugs in its class (e.g., taxanes, vinca alkaloids), which can include myelosuppression, peripheral neuropathy, and gastrointestinal issues. While its cytotoxicity against human tumor cell lines has been established, specific in vivo toxicity data is less detailed in the provided resources.[3]

  • Antitumor agent-164 (CBSI): As a colchicine-binding site inhibitor, it may share toxicity profiles with other colchicine-like compounds, which can include gastrointestinal distress, myelosuppression, and potential for neurotoxicity.

Q3: What are general strategies to reduce the in vivo toxicity of anticancer agents?

Several approaches can be employed to mitigate the toxicity of anticancer drugs while maintaining their therapeutic efficacy:

  • Formulation Strategies: Incorporating the active compound into delivery systems like polymeric micelles, cyclodextrins, or nanoparticles can improve solubility, alter pharmacokinetic profiles, and potentially reduce systemic toxicity.[7][8]

  • Prodrug Development: Designing an inactive form of the drug (a prodrug) that is selectively activated at the tumor site can significantly decrease off-target effects.[7]

  • Alternative Dosing Regimens: Exploring different dosing schedules, such as intermittent dosing (e.g., one week on, one week off), may reduce cumulative toxicity.[9]

  • Use of Cytoprotective Agents: Co-administration of agents that protect normal tissues from the toxic effects of chemotherapy can be beneficial. Amifostine is an example of a broad-spectrum cytoprotective agent.[10]

  • Targeted Delivery: For agents like TAK-164, the antibody-drug conjugate approach is itself a strategy for targeted delivery to reduce systemic exposure.[1]

Troubleshooting Guides

Issue 1: Observed Hepatotoxicity with TAK-164

Potential Cause: The cytotoxic payload of the antibody-drug conjugate may be released in the liver, or the antibody itself may have off-target effects on hepatic cells.

Troubleshooting Steps:

  • Dose Reduction: The most straightforward approach is to reduce the administered dose. A recommended Phase 2 dose of 0.064 mg/kg was determined for TAK-164 based on safety and tolerability.[5][6]

  • Monitor Liver Function: Regularly monitor liver function tests (ALT, AST, bilirubin) in animal models throughout the study.

  • Fractionated Dosing: Investigate if splitting the total dose over several administrations reduces peak plasma concentrations and mitigates liver damage.

  • Hepatoprotective Co-medication: Consider the co-administration of hepatoprotective agents, although this would require validation to ensure no interference with the anticancer efficacy of TAK-164.

Issue 2: Myelosuppression (e.g., neutropenia, thrombocytopenia)

Potential Cause: The cytotoxic agent is affecting rapidly dividing hematopoietic stem cells in the bone marrow. This is a common side effect of many chemotherapeutic agents, including microtubule inhibitors and DNA-damaging agents.

Troubleshooting Steps:

  • Dose and Schedule Modification: As with hepatotoxicity, dose reduction or alternative dosing schedules can be effective.[9]

  • Supportive Care: In preclinical models, the use of hematopoietic growth factors (e.g., G-CSF for neutropenia) can be explored, mirroring clinical practice.

  • Encapsulation Strategies: Formulating the drug in a nanocarrier can alter its biodistribution, potentially reducing its accumulation in the bone marrow.[7]

Quantitative Data

Table 1: Dose-Limiting Toxicities (DLTs) of TAK-164 in Humans (Post-Cycle 1)

Dose LevelGrade 3 DLTsGrade 4 DLTsGrade 5 DLTs
0.19 mg/kgPyrexia-Hepatic Failure
0.25 mg/kgNauseaHepatic Failure, Platelet Count Decreased, Neutrophil Count Decreased-

Data from a Phase I clinical trial of TAK-164.[1][6]

Table 2: Common TAK-164-Related Treatment-Emergent Adverse Events (TEAEs)

Adverse EventIncidence
Platelet Count Decreased58.1%
Fatigue38.7%
Anemia32.3%

Data from a Phase I clinical trial of TAK-164.[5][6]

Experimental Protocols

Protocol 1: In Vivo Maximum Tolerated Dose (MTD) and Toxicity Study
  • Animal Model: Select a relevant in vivo model (e.g., BALB/c mice or a specific tumor xenograft model).

  • Dose Escalation: Administer the anticancer agent at escalating doses to different cohorts of animals. Start with a low dose and increase it in subsequent cohorts.

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and physical appearance.

  • Hematology and Clinical Chemistry: Collect blood samples at baseline and at specified time points after drug administration to analyze complete blood counts and serum chemistry panels (including liver and kidney function markers).

  • Histopathology: At the end of the study, perform a necropsy and collect major organs (liver, spleen, kidney, heart, lungs, bone marrow) for histopathological examination to identify any drug-induced tissue damage.

  • MTD Determination: The MTD is typically defined as the highest dose that does not cause greater than 20% weight loss or mortality.

Protocol 2: Evaluation of a Novel Formulation to Reduce Toxicity
  • Formulation Preparation: Prepare the novel formulation of the anticancer agent (e.g., liposomal encapsulation, cyclodextrin complexation).

  • Characterization: Characterize the formulation for particle size, drug loading, and in vitro drug release kinetics.

  • Comparative In Vivo Toxicity Study: Using the MTD of the free drug as a reference, administer the novel formulation at equivalent and higher doses to animal cohorts.

  • Toxicity Assessment: Perform the same toxicity monitoring as in Protocol 1 (daily observation, blood analysis, histopathology).

  • Pharmacokinetic Analysis: Collect plasma samples at various time points after administration of both the free drug and the novel formulation to determine and compare their pharmacokinetic profiles (e.g., half-life, clearance, volume of distribution).

  • Efficacy Study: In a tumor-bearing animal model, compare the antitumor efficacy of the novel formulation with the free drug at their respective MTDs.

Visualizations

experimental_workflow cluster_phase1 Phase 1: Baseline Toxicity Assessment cluster_phase2 Phase 2: Develop and Test Mitigation Strategy cluster_phase3 Phase 3: Analysis and Optimization start Select In Vivo Model and Anticancer Agent mtd_study Conduct Maximum Tolerated Dose (MTD) Study start->mtd_study toxicity_profile Establish Baseline Toxicity Profile (Hematology, Histopathology) mtd_study->toxicity_profile develop_strategy Develop Mitigation Strategy (e.g., New Formulation, Dosing Schedule) toxicity_profile->develop_strategy comparative_study Comparative In Vivo Study (Agent vs. Modified Agent) develop_strategy->comparative_study assess_toxicity Assess Toxicity of Modified Agent comparative_study->assess_toxicity assess_pk Analyze Pharmacokinetics (PK) comparative_study->assess_pk assess_efficacy Evaluate Antitumor Efficacy comparative_study->assess_efficacy analyze Analyze Data: Compare Toxicity, PK, and Efficacy assess_toxicity->analyze assess_pk->analyze assess_efficacy->analyze decision Decision: Optimized Protocol or Further Refinement analyze->decision

Caption: Workflow for developing and evaluating strategies to reduce in vivo toxicity.

mechanism_of_action cluster_gs164 GS-164 Mechanism cluster_cbsi Antitumor Agent-164 (CBSI) Mechanism cluster_tak164 TAK-164 Mechanism GS164 GS-164 Microtubule Microtubule Assembly GS164->Microtubule Stimulates Tubulin Tubulin Dimers Tubulin->Microtubule M_phase Mitotic Arrest Microtubule->M_phase Stabilizes Apoptosis_GS Apoptosis M_phase->Apoptosis_GS CBSI Antitumor Agent-164 Colchicine_site Colchicine Binding Site on Tubulin CBSI->Colchicine_site Binds to Microtubule_disrupt Microtubule Disruption Colchicine_site->Microtubule_disrupt Inhibits Polymerization M_phase_disrupt Mitotic Arrest Microtubule_disrupt->M_phase_disrupt Apoptosis_CBSI Apoptosis M_phase_disrupt->Apoptosis_CBSI TAK164 TAK-164 (ADC) GCC GCC on Tumor Cell TAK164->GCC Binds to Internalization Internalization GCC->Internalization Payload_release Payload Release Internalization->Payload_release DNA_damage DNA Damage Payload_release->DNA_damage Apoptosis_TAK Apoptosis DNA_damage->Apoptosis_TAK

Caption: Simplified mechanisms of action for different "Anticancer Agent 164s".

References

Interpreting Unexpected Results with Anticancer Agent 164: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Navigating the complexities of experimental research is a hallmark of scientific advancement. Unexpected results, while initially perplexing, often pave the way for novel discoveries. This technical support center provides a structured approach to troubleshooting and interpreting unanticipated outcomes when working with Anticancer Agent 164. The following FAQs and troubleshooting guides are designed for researchers, scientists, and drug development professionals to address common and uncommon experimental issues.

Frequently Asked Questions (FAQs)

Q1: My IC50 values for this compound are inconsistent across experiments. What could be the cause?

A1: Inconsistent IC50 values are a common challenge in in vitro drug screening.[1] Several factors can contribute to this variability:

  • Cell Seeding Density: The initial number of cells plated can significantly influence the apparent chemosensitivity.[1] Higher densities may lead to increased resistance due to factors like cell-cell contact, nutrient depletion, and changes in the microenvironment.[1][2]

  • Assay-Dependent Artifacts: The type of viability assay used can impact results. For instance, metabolic assays like the MTT assay can be influenced by changes in cellular metabolism that are independent of cell death, potentially leading to misleading IC50 values.[1][3]

  • Duration of Drug Exposure: The length of time cells are treated with this compound can dramatically alter the outcome. Short-term versus long-term exposure can reveal differences in cellular recovery and the induction of various cellular fates like senescence or apoptosis.[3]

  • Cell Line Heterogeneity: Cancer cell lines are not always uniform populations. Genetic and phenotypic heterogeneity within a cell line can lead to varied responses to drug treatment.[4]

Q2: I am observing unexpected morphological changes in my cells after treatment with this compound. What does this signify?

A2: Drug-induced morphological alterations can provide valuable clues about the compound's mechanism of action or potential off-target effects.[5] Observed changes could include:

  • Cell Shrinkage and Apoptotic Bodies: Suggests the induction of apoptosis.[6]

  • Enlarged and Flattened Cells: May indicate cell cycle arrest, senescence, or polyploidy.[5][7]

  • Formation of Multinucleated Cells: Can be a consequence of failed cytokinesis, often associated with agents that disrupt the cytoskeleton.[6]

  • Changes in Cell Adhesion and Spreading: Could imply effects on the cytoskeleton or cell surface proteins.[5][8]

It is crucial to correlate these morphological observations with molecular and biochemical assays to understand the underlying cellular processes.

Q3: The cytotoxic effect of this compound is not correlating with the inhibition of its intended target. What could be the reason?

A3: This discrepancy is a critical observation and could point to several possibilities:

  • Off-Target Effects: The observed cytotoxicity may be due to the agent hitting one or more unintended molecular targets.[9][10] It is not uncommon for small molecule inhibitors to have multiple targets, some of which may be responsible for the primary phenotype.[11][12]

  • Indirect Mechanism of Action: The agent might be affecting a pathway upstream or downstream of the intended target, leading to the observed phenotype through an indirect mechanism.

  • Cellular Compensation Mechanisms: Cells may activate compensatory signaling pathways that bypass the inhibited target, leading to a disconnect between target engagement and cellular outcome.

  • Mischaracterization of the Compound: In some cases, the presumed target of a compound may be incorrect.[9]

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values

This guide provides a systematic approach to troubleshooting variability in IC50 measurements.

Troubleshooting Workflow

start Inconsistent IC50 Values q1 Are cell seeding densities consistent? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the viability assay appropriate? a1_yes->q2 s1 Standardize cell seeding protocol. Perform cell counts before each experiment. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the drug exposure time optimized? a2_yes->q3 s2 Consider alternative assays. (e.g., direct cell counting, apoptosis assays) a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is cell line integrity confirmed? a3_yes->q4 s3 Perform a time-course experiment (e.g., 24h, 48h, 72h). a3_no->s3 s3->q4 a4_no No q4->a4_no No end_node Consistent IC50 Achieved q4->end_node Yes s4 Perform cell line authentication (e.g., STR profiling). a4_no->s4 s4->end_node cluster_0 Characterize the Phenotype cluster_1 Investigate On-Target Effects cluster_2 Explore Off-Target Effects obs Unexpected Phenotype Observed (e.g., morphology change, resistance) pheno_char Microscopy (Phase, Fluorescence) Cell Cycle Analysis (FACS) Apoptosis/Senescence Assays obs->pheno_char on_target Western Blot for Target Modulation Kinase Activity Assay (if applicable) Target Knockdown/Knockout (CRISPR/siRNA) pheno_char->on_target off_target Kinome Profiling Proteomics (e.g., Mass Spectrometry) RNA Sequencing for Transcriptional Changes on_target->off_target conclusion Hypothesis Generation: - Novel Mechanism of Action - Off-Target-Mediated Effects - Acquired Resistance Pathway off_target->conclusion RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras PI3K PI3K Ras->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Raf Inhibitory Crosstalk Proliferation Proliferation, Survival Akt->Proliferation mTOR->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->mTOR Activating Crosstalk ERK->Proliferation

References

Technical Support Center: Minimizing Batch-to-Batch Variability of Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Anticancer agent 164" is associated with several distinct compounds in scientific literature, each with a unique mechanism of action. This guide provides general principles and specific examples to help researchers minimize batch-to-batch variability for potent small molecule inhibitors, with a focus on compounds designated as "164". Researchers should first confirm the specific identity of their agent to apply the most relevant guidance.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our cell-based assays with different batches of "this compound". What are the likely causes?

A1: Inconsistent results with different batches of a small molecule inhibitor can stem from several factors:

  • Purity and Impurity Profile: Even minor variations in the percentage of the active pharmaceutical ingredient (API) or the presence of different impurities can significantly alter biological activity.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubility, dissolution rates, and bioavailability.

  • Degradation: The agent may be sensitive to light, temperature, or moisture, leading to degradation over time if not stored properly.

  • Solvent Content: Residual solvents from the synthesis process can affect the compound's properties and may have their own biological effects.

  • Weighing and Dissolution: Inaccuracies in weighing small quantities or incomplete dissolution of the compound can lead to significant concentration errors.

Q2: How can we ensure the consistency of "this compound" activity between batches?

A2: A robust quality control (QC) workflow is essential. We recommend the following steps for each new batch:

  • Certificate of Analysis (CoA) Review: Carefully examine the CoA provided by the supplier for purity (typically by HPLC), identity (by ¹H-NMR and MS), and any other specified parameters.

  • In-house QC Testing: Perform your own analytical chemistry to verify the supplier's CoA. Key tests include HPLC/UPLC for purity, LC-MS for identity, and potentially Karl Fischer titration for water content.

  • Biological Activity Assay: Test each new batch in a standardized, well-validated biological assay to determine its potency (e.g., IC50 or EC50). This "bio-QC" is critical for confirming consistent biological performance.

Q3: What are the recommended storage conditions for "this compound"?

A3: While specific storage conditions depend on the compound's stability profile, general recommendations for potent small molecule inhibitors are:

  • Solid Form: Store in a tightly sealed container at -20°C or -80°C, protected from light and moisture.

  • Stock Solutions: Prepare concentrated stock solutions in a suitable solvent (e.g., DMSO) and store in small aliquots at -80°C to minimize freeze-thaw cycles. It is advisable to use a fresh aliquot for each experiment.

Troubleshooting Guide: Batch-to-Batch Variability

This guide provides a structured approach to identifying and resolving issues related to batch-to-batch variability.

Problem: Decreased or Increased Potency of a New Batch
Potential Cause Troubleshooting Steps Recommended Action
Incorrect Compound Identity 1. Verify the molecular weight of the new batch using LC-MS.2. Compare the ¹H-NMR spectrum of the new batch with a reference spectrum.If the identity is incorrect, do not use the batch and contact the supplier immediately.
Lower Purity 1. Analyze the purity of the new batch using HPLC/UPLC.2. Compare the purity value to the supplier's CoA and previous batches.If purity is significantly lower, consider re-purifying the compound or obtaining a new batch. Adjust experimental concentrations based on the actual purity if re-purification is not feasible.
Presence of Active/Inhibitory Impurities 1. Analyze the impurity profile by HPLC/UPLC and LC-MS.2. If possible, identify the chemical structure of major impurities.If new or significantly different impurities are present, they may be responsible for the altered activity. A new batch with the correct impurity profile is recommended.
Degradation of the Compound 1. Assess the compound's stability under your storage and handling conditions.2. Use analytical techniques (e.g., HPLC) to detect degradation products.If degradation is observed, review and optimize your storage and handling procedures. Protect the compound from light, moisture, and excessive freeze-thaw cycles.
Inaccurate Concentration 1. Re-verify the weight of the compound used to prepare the stock solution.2. Ensure complete dissolution of the compound in the solvent.Use a calibrated balance for weighing. Sonication or gentle warming may aid in dissolution.
Data Presentation: Example QC Data for Two Batches of "this compound"
Parameter Batch A (Reference) Batch B (New) Acceptance Criteria
Purity (HPLC) 99.5%97.2%≥ 98.0%
Identity (LC-MS) ConfirmedConfirmedMatches expected mass
¹H-NMR Conforms to structureConforms to structureConforms to reference
IC50 (Cell-based Assay) 15.2 nM35.8 nM± 2-fold of reference
Appearance White crystalline solidOff-white powderWhite crystalline solid

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the compound's UV-Vis spectrum (e.g., 254 nm).

  • Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Protocol 2: Cell-Based IC50 Determination
  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the compound in cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assay: Measure cell viability using a suitable assay (e.g., CellTiter-Glo®, MTT, or resazurin).

  • Data Analysis: Plot the cell viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate potential mechanisms of action for different compounds referred to as "this compound" and a recommended quality control workflow.

G Potential Signaling Pathways for 'this compound' Variants cluster_0 Microtubule Dynamics cluster_1 PI3K/Akt Pathway cluster_2 MEK/ERK Pathway Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization GS-164 GS-164 GS-164->Microtubules Stabilizes Antitumor agent-164 (CBSI) Antitumor agent-164 (CBSI) Antitumor agent-164 (CBSI)->Tubulin Dimers Inhibits Polymerization Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Ras Ras Growth Factor Receptor->Ras PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation CML-IN-1 CML-IN-1 CML-IN-1->PI3K Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation CML-IN-1_2 CML-IN-1 CML-IN-1_2->MEK Inhibits G Recommended Quality Control Workflow for New Batches New Batch Received New Batch Received Review Supplier's CoA Review Supplier's CoA New Batch Received->Review Supplier's CoA In-house Analytical QC In-house Analytical QC Review Supplier's CoA->In-house Analytical QC Purity, Identity Biological QC Biological QC In-house Analytical QC->Biological QC Potency (IC50) Compare to Reference Batch Compare to Reference Batch Biological QC->Compare to Reference Batch Pass Pass Compare to Reference Batch->Pass Fail Fail Compare to Reference Batch->Fail Release for Experiments Release for Experiments Pass->Release for Experiments Contact Supplier & Investigate Contact Supplier & Investigate Fail->Contact Supplier & Investigate

Validation & Comparative

A Comparative Analysis of Anticancer Agent UM-164 and Doxorubicin in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel anticancer agent UM-164 and the conventional chemotherapeutic drug doxorubicin, focusing on their efficacy and mechanisms of action in breast cancer cell lines. The information is compiled from preclinical studies to assist researchers in understanding the potential advantages and distinct functionalities of these two compounds.

Executive Summary

UM-164, a potent dual inhibitor of c-Src and p38 kinase, demonstrates significant antiproliferative activity, particularly in triple-negative breast cancer (TNBC) cell lines.[1][2] Its mechanism is primarily cytostatic, inducing cell cycle arrest at the G1/S phase.[2] In contrast, doxorubicin, an anthracycline antibiotic, exerts its cytotoxic effects through DNA intercalation and inhibition of topoisomerase II, leading to apoptosis and cell cycle arrest, primarily at the G2/M phase. While effective, doxorubicin's clinical use is associated with significant side effects, including cardiotoxicity. This comparison aims to highlight the differential impacts of these agents on breast cancer cells based on available preclinical data.

Data Presentation: In Vitro Efficacy

The following tables summarize the half-maximal inhibitory concentration (IC50) values for UM-164 and doxorubicin in various breast cancer cell lines. It is important to note that the experimental conditions, such as incubation times, may vary between studies, which can influence the IC50 values.

Table 1: IC50 Values of UM-164 in Triple-Negative Breast Cancer (TNBC) Cell Lines

Cell LineUM-164 IC50 (nM)
MDA-MB-231Not explicitly stated, but inhibits motility and invasion with an IC50 of 50 nmol/L
SUM 149Not explicitly stated, but inhibits motility and invasion with an IC50 of 50 nmol/L
MDA-MB-468Data not available in the provided search results
HCC 1937Data not available in the provided search results
Hs578tData not available in the provided search results
Average GI50 across all tested TNBC lines 160 nmol/L [2]

Table 2: IC50 Values of Doxorubicin in Breast Cancer Cell Lines

Cell LineDoxorubicin IC50 (µM)Incubation Time
MCF-7~0.1 - 1.0 (varies by study)24 - 72 hours[3]
MDA-MB-231~1.048 hours[4]
T-47DData not available in the provided search results
MDA-MB-157 (3D culture)0.11036 days[5]
MDA-MB-468 (3D culture)0.03036 days[5]

Mechanism of Action

The anticancer activities of UM-164 and doxorubicin are mediated through distinct molecular pathways.

UM-164: As a dual inhibitor of c-Src and p38 MAP kinase, UM-164's primary mechanism involves the disruption of key signaling pathways that regulate cell proliferation, survival, and motility.[1][2] Inhibition of c-Src and p38 leads to a cytostatic effect, characterized by cell cycle arrest at the G1/S transition, rather than inducing widespread apoptosis.[2]

Doxorubicin: Doxorubicin's mechanism is multifaceted. It intercalates into DNA, thereby inhibiting the progression of topoisomerase II, an enzyme critical for DNA replication and repair.[6] This action leads to DNA strand breaks and the induction of apoptosis.[6] Doxorubicin can also generate reactive oxygen species, contributing to its cytotoxic effects.[6] Its impact on the cell cycle often manifests as an arrest in the G2/M phase.[7]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by UM-164 and doxorubicin.

UM164_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor c-Src c-Src Growth_Factor_Receptor->c-Src Downstream_Effectors Downstream Effectors c-Src->Downstream_Effectors p38 p38 MAPK p38->Downstream_Effectors Transcription_Factors Transcription Factors Downstream_Effectors->Transcription_Factors UM164 UM-164 UM164->c-Src UM164->p38 Gene_Expression Gene Expression (Proliferation, Motility) Transcription_Factors->Gene_Expression Cell_Cycle_Progression G1/S Arrest Gene_Expression->Cell_Cycle_Progression Inhibition

Caption: Signaling pathway of UM-164 in breast cancer cells.

Doxorubicin_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Doxorubicin_ext Doxorubicin Doxorubicin_int Doxorubicin Doxorubicin_ext->Doxorubicin_int ROS Reactive Oxygen Species (ROS) Doxorubicin_int->ROS generates DNA DNA Doxorubicin_int->DNA intercalates Topoisomerase_II Topoisomerase II Doxorubicin_int->Topoisomerase_II inhibits DNA_Damage DNA Damage ROS->DNA_Damage DNA->DNA_Damage Topoisomerase_II->DNA acts on Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest DNA_Damage->Cell_Cycle_Arrest G2/M Arrest

Caption: Mechanism of action of Doxorubicin in breast cancer cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of anticancer agents.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of UM-164 or doxorubicin for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat breast cancer cells with the desired concentrations of UM-164 or doxorubicin for the selected time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.[8]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.[8]

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.[9]

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.[9][10] Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[10]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for comparing the in vitro effects of two anticancer agents.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation Cell_Culture Breast Cancer Cell Lines Seeding Seed Cells in Multi-well Plates Cell_Culture->Seeding Drug_Preparation Prepare Drug Solutions (UM-164 & Doxorubicin) Treatment Treat Cells with Serial Dilutions Drug_Preparation->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (e.g., PI Staining) Treatment->Cell_Cycle IC50 Calculate IC50 Values Viability->IC50 Apoptosis_Quant Quantify Apoptotic Cell Population Apoptosis->Apoptosis_Quant Cell_Cycle_Dist Determine Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Dist Comparison Comparative Analysis of Agent Efficacy and Mechanism IC50->Comparison Apoptosis_Quant->Comparison Cell_Cycle_Dist->Comparison

Caption: A generalized workflow for in vitro comparison of anticancer agents.

References

Comparative Efficacy of VERU-111 and Paclitaxel in Preclinical Triple-Negative Breast Cancer Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers in Oncology and Drug Development

This guide provides a detailed comparison of the anticancer activity of VERU-111 (a novel tubulin inhibitor) and the standard-of-care chemotherapy agent, paclitaxel, in xenograft models of triple-negative breast cancer (TNBC). The data presented is compiled from preclinical studies and is intended to inform researchers, scientists, and drug development professionals on the relative efficacy and mechanisms of action of these two compounds.

Mechanism of Action: A Tale of Two Tubulin Inhibitors

VERU-111 and paclitaxel both target tubulin, a critical component of the cellular cytoskeleton, but through distinct mechanisms. VERU-111 is a colchicine-binding site inhibitor that disrupts microtubule polymerization, leading to microtubule fragmentation.[1][2][3] This disruption of the microtubule network triggers a cascade of cellular events, including cell cycle arrest at the G2/M phase and ultimately, apoptosis (programmed cell death).[1]

In contrast, paclitaxel stabilizes microtubules, preventing their disassembly.[4][5] This hyper-stabilization also disrupts the normal dynamic function of microtubules, leading to mitotic arrest and the induction of apoptosis.[5][6]

The differing mechanisms of these two agents may account for the observed differences in their efficacy, particularly in the context of drug-resistant cancers.

In Vivo Efficacy in a Triple-Negative Breast Cancer Xenograft Model

The following data summarizes the comparative antitumor activity of orally administered VERU-111 and intraperitoneally administered paclitaxel in an orthotopic xenograft model using the human TNBC cell line, MDA-MB-231, implanted in immunodeficient NSG mice.[1]

Treatment GroupDosageAdministration RouteMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-Oral~10000
VERU-1115 mg/kgOral (5 times/week)Not significantly different from control-
VERU-11110 mg/kgOral (5 times/week)Significantly decreased vs. control~60-70%
VERU-11112.5 mg/kgOral (5 times/week)Significantly decreased vs. control~70-80%
Paclitaxel12.5 mg/kgIntraperitoneal (every other day)Significantly decreased vs. control~70-80%

Note: The tumor growth inhibition percentages are estimated based on the graphical data presented in the source literature. Actual values may vary.

These results indicate that orally bioavailable VERU-111, at doses of 10 and 12.5 mg/kg, demonstrates comparable antitumor efficacy to the standard clinical agent, paclitaxel, in this preclinical model of TNBC.[1]

Experimental Protocols

MDA-MB-231 Orthotopic Xenograft Model

A detailed protocol for establishing and utilizing the MDA-MB-231 orthotopic xenograft model is outlined below, based on methodologies reported in peer-reviewed studies.[1][7][8][9]

  • Cell Culture:

    • Human triple-negative breast cancer MDA-MB-231 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Animal Model:

    • Female, 6-8 week old immunodeficient mice (e.g., NSG - NOD scid gamma) are used to prevent graft rejection.[1][7]

  • Orthotopic Implantation:

    • MDA-MB-231 cells are harvested, washed, and resuspended in a sterile solution like PBS or a mixture of PBS and Matrigel.[9]

    • A specific number of cells (e.g., 2.5 x 10^5 to 5 x 10^6 cells) in a small volume (e.g., 10-100 µL) is surgically inoculated into the mammary fat pad of the anesthetized mice.[1][10]

  • Tumor Growth Monitoring:

    • Tumor growth is monitored by palpation and measurement with calipers, typically twice a week.[8]

    • Tumor volume is calculated using the formula: (width² x length)/2.[1]

  • Drug Administration:

    • Once tumors reach a predetermined average size (e.g., 100 mm³), the mice are randomized into treatment and control groups.[1]

    • VERU-111: Administered orally (p.o.) typically five times per week. The drug is often formulated in a vehicle such as a 1:1 ratio of PEG 300 and water.[1]

    • Paclitaxel: Administered intraperitoneally (i.p.) usually every other day.[1]

    • Vehicle Control: Administered via the same route and schedule as the experimental drug.[1]

  • Efficacy Evaluation:

    • Tumor volumes and body weights are recorded regularly throughout the study.

    • At the end of the study (e.g., when control tumors reach a specific size), tumors are excised, weighed, and may be used for further analysis like immunohistochemistry to assess cell proliferation (Ki-67) and apoptosis (cleaved caspase-3).[1]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

To further elucidate the processes described, the following diagrams have been generated using the DOT language.

VERU111_Mechanism cluster_VERU111 VERU-111 cluster_Cellular Cancer Cell VERU111 VERU-111 (Oral Administration) Tubulin β-Tubulin (Colchicine Binding Site) VERU111->Tubulin Binds to Microtubule_Disruption Microtubule Polymerization Inhibition Tubulin->Microtubule_Disruption Leads to G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Induces Apoptosis_Cascade Apoptotic Cascade (Caspase-3, PARP cleavage) G2M_Arrest->Apoptosis_Cascade Triggers Cell_Death Apoptosis Apoptosis_Cascade->Cell_Death

Caption: Mechanism of Action of VERU-111.

Paclitaxel_Mechanism cluster_Paclitaxel Paclitaxel cluster_Cellular Cancer Cell Paclitaxel Paclitaxel (Intraperitoneal Admin.) Microtubules Microtubules Paclitaxel->Microtubules Binds to Microtubule_Stabilization Microtubule Stabilization Microtubules->Microtubule_Stabilization Causes Mitotic_Arrest Mitotic Arrest Microtubule_Stabilization->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Caption: Mechanism of Action of Paclitaxel.

Xenograft_Workflow cluster_Setup Model Establishment cluster_Treatment Treatment Phase cluster_Analysis Data Analysis Cell_Culture MDA-MB-231 Cell Culture Implantation Orthotopic Implantation in NSG Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to ~100 mm³ Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment_Groups Treatment Groups: - Vehicle - VERU-111 (Oral) - Paclitaxel (IP) Randomization->Treatment_Groups Monitoring Monitor Tumor Volume & Body Weight Treatment_Groups->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Tumor_Excision Tumor Excision & Measurement Endpoint->Tumor_Excision Data_Analysis Data Analysis & Comparison Tumor_Excision->Data_Analysis

References

A Comparative Guide to "Anticancer Agent 164" (Pembrolizumab) for Metastatic Colorectal Cancer

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of "Anticancer Agent 164," identified as pembrolizumab from the KEYNOTE-164 clinical trial, with other therapeutic alternatives for microsatellite instability-high (MSI-H) or mismatch repair deficient (dMMR) metastatic colorectal cancer (mCRC). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of clinical efficacy, safety profiles, and mechanisms of action, supported by experimental data.

Executive Summary

Pembrolizumab, an immune checkpoint inhibitor targeting the PD-1 receptor, has demonstrated significant and durable antitumor activity in patients with previously treated MSI-H/dMMR mCRC, as evidenced by the KEYNOTE-164 trial.[1][2][3] This guide compares its performance against another immunotherapy combination, nivolumab plus ipilimumab, and standard-of-care chemotherapy regimens, FOLFOX and FOLFIRI. The data presented underscores the paradigm shift in treating this specific molecular subtype of colorectal cancer, moving from traditional chemotherapy to targeted immunotherapy.

Comparative Clinical Data

The following tables summarize the key efficacy and safety data from clinical trials of pembrolizumab (KEYNOTE-164), nivolumab with ipilimumab (CheckMate 142), and standard chemotherapy (FOLFOX/FOLFIRI).

Table 1: Efficacy of Immunotherapy in Previously Treated MSI-H/dMMR mCRC
EndpointPembrolizumab (KEYNOTE-164)[1][2][3]Nivolumab + Ipilimumab (CheckMate 142)[4][5][6]
Objective Response Rate (ORR) 33% (in both cohorts A and B)65%
Complete Response (CR) Not specified in top-level results13%
Partial Response (PR) Not specified in top-level results52%
Stable Disease (SD) Not specified in top-level results21%
Progressive Disease (PD) Not specified in top-level results12%
Disease Control Rate (DCR) Not specified in top-level results81%
Median Duration of Response (DoR) Not ReachedNot Reached
Median Progression-Free Survival (PFS) Cohort A: 2.3 months; Cohort B: 4.1 monthsNot Reached
Median Overall Survival (OS) Cohort A: 31.4 months; Cohort B: Not ReachedNot Reached

Cohort A: Patients with ≥2 prior lines of standard therapy. Cohort B: Patients with ≥1 prior line of therapy.

Table 2: Efficacy of First-Line Immunotherapy vs. Chemotherapy in MSI-H/dMMR mCRC
EndpointNivolumab + Ipilimumab (CheckMate 8HW)[7]Chemotherapy (FOLFOX/FOLFIRI) (CheckMate 8HW)[7]
Median Progression-Free Survival (PFS) Not Reached5.9 months
24-month PFS Rate 72%14%
Table 3: Efficacy of Standard Chemotherapy in Metastatic Colorectal Cancer (General Population)
EndpointFOLFOX[8][9]FOLFIRI[8][10]
Objective Response Rate (ORR) ~54-56%~54-56%
Median Progression-Free Survival (PFS) ~8-9 months~8-8.5 months
Median Overall Survival (OS) ~20.2 months~14-15 months

Note: Data for FOLFOX/FOLFIRI are from studies in the general mCRC population, not specifically MSI-H/dMMR, and are provided as a general comparator.

Table 4: Safety Profile of Immunotherapies
Adverse Events (Grade 3-4)Pembrolizumab (KEYNOTE-164)[2][3]Nivolumab + Ipilimumab (CheckMate 142)[5][11]
Treatment-Related AEs 13-16%32%
Most Common Pancreatitis, fatigue, increased ALT, increased lipaseNot specified in top-level results
Discontinuation due to AEs Not specified in top-level results13%

Experimental Protocols

Objective Response Rate (ORR) Assessment: RECIST 1.1

The primary endpoint of Objective Response Rate (ORR) in the KEYNOTE-164 and CheckMate trials was assessed using the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[12][13][14][15][16] This standardized methodology ensures objective and consistent evaluation of tumor burden.

Key Methodological Steps:

  • Baseline Assessment:

    • All measurable lesions are identified using imaging techniques (CT or MRI).

    • Measurable lesions are defined as having a longest diameter of ≥10 mm (or ≥15 mm for the short axis of lymph nodes).[12]

    • Up to five target lesions are selected (maximum of two per organ) to be measured throughout the study.[12]

    • The sum of the longest diameters (SLD) of all target lesions is calculated and recorded as the baseline SLD.

  • Follow-up Assessments:

    • Tumor assessments are performed at regular intervals (e.g., every 9 weeks in KEYNOTE-164).[17]

    • The SLD of target lesions is re-measured at each follow-up.

  • Response Categorization:

    • Complete Response (CR): Disappearance of all target lesions.[12][13]

    • Partial Response (PR): At least a 30% decrease in the SLD compared to the baseline SLD.[12][13]

    • Progressive Disease (PD): At least a 20% increase in the SLD from the smallest sum recorded, or the appearance of new lesions.[12][13]

    • Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to be classified as PD.[12]

  • Objective Response Rate (ORR) Calculation:

    • ORR is the percentage of patients who achieve a CR or PR.

Signaling Pathways and Mechanisms of Action

Pembrolizumab (Anti-PD-1 Therapy)

Pembrolizumab is a humanized monoclonal antibody that binds to the programmed cell death-1 (PD-1) receptor on T-cells, blocking its interaction with ligands PD-L1 and PD-L2 on tumor cells.[18][19][20][21][22] This blockade reactivates the T-cell's ability to recognize and eliminate cancer cells.

Caption: Pembrolizumab blocks the PD-1/PD-L1 interaction, restoring T-cell activity.

Nivolumab (Anti-PD-1) and Ipilimumab (Anti-CTLA-4) Combination Therapy

This combination targets two different immune checkpoints. Nivolumab functions similarly to pembrolizumab by blocking the PD-1/PD-L1 pathway.[23][24] Ipilimumab is a monoclonal antibody that targets Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4), another inhibitory receptor on T-cells.[24][25][26] By blocking CTLA-4, ipilimumab promotes the activation and proliferation of T-cells. The dual blockade results in a more robust anti-tumor immune response.[26]

Nivo_Ipi_Mechanism cluster_activation T-Cell Activation Phase (Lymph Node) cluster_effector T-Cell Effector Phase (Tumor Microenvironment) APC Antigen Presenting Cell (APC) CTLA4 CTLA-4 APC->CTLA4 Inhibitory Signal TCell_Naive Naive T-Cell TCell_Active Activated T-Cell TCell_Naive->TCell_Active Activation & Proliferation Ipilimumab Ipilimumab Ipilimumab->CTLA4 Blocks Inhibition Tumor Tumor Cell PDL1 PD-L1 PD1 PD-1 PD1->PDL1 Inhibitory Signal Nivolumab Nivolumab Nivolumab->PD1 Blocks Inhibition

Caption: Dual blockade of CTLA-4 and PD-1 enhances T-cell activation and effector function.

FOLFOX/FOLFIRI Chemotherapy

FOLFOX and FOLFIRI are combination chemotherapy regimens that directly target DNA synthesis and replication in rapidly dividing cells, including cancer cells.[27][28][29]

  • Fluorouracil (5-FU): A pyrimidine analog that inhibits thymidylate synthase, an enzyme crucial for DNA synthesis.

  • Leucovorin (Folinic Acid): Enhances the effect of 5-FU.

  • Oxaliplatin (in FOLFOX): A platinum-based drug that forms cross-links in DNA, inhibiting DNA replication and transcription.

  • Irinotecan (in FOLFIRI): A topoisomerase I inhibitor that prevents the unwinding of DNA required for replication.[27]

Chemo_Mechanism cluster_chemo Chemotherapy Agents cluster_cell Cancer Cell FOLFIRI FOLFIRI (5-FU, Leucovorin, Irinotecan) DNAReplication DNA Replication & Transcription FOLFIRI->DNAReplication Inhibits FOLFOX FOLFOX (5-FU, Leucovorin, Oxaliplatin) FOLFOX->DNAReplication Inhibits CellCycle Cell Cycle Progression DNAReplication->CellCycle Required for Apoptosis Apoptosis (Cell Death) CellCycle->Apoptosis Arrest leads to

Caption: FOLFOX and FOLFIRI inhibit DNA replication, leading to cancer cell death.

Experimental Workflow: A Typical Phase II Oncology Trial

The following diagram illustrates a generalized workflow for a Phase II clinical trial, such as KEYNOTE-164.

Clinical_Trial_Workflow PatientScreening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Patient Enrollment & Consent PatientScreening->Enrollment Baseline Baseline Assessment (RECIST 1.1 Imaging, Labs) Enrollment->Baseline Treatment Treatment Administration (e.g., Pembrolizumab 200mg Q3W) Baseline->Treatment Monitoring Safety & Tolerability Monitoring (AEs) Treatment->Monitoring TumorAssessment Tumor Assessment (RECIST 1.1 Imaging Q9W) Treatment->TumorAssessment TumorAssessment->Treatment Continue if no PD or unacceptable toxicity DataAnalysis Data Analysis (ORR, PFS, OS) TumorAssessment->DataAnalysis Progression or End of Treatment FollowUp Long-term Follow-up DataAnalysis->FollowUp

Caption: Generalized workflow of a Phase II oncology clinical trial.

Conclusion

For patients with previously treated MSI-H/dMMR metastatic colorectal cancer, immunotherapy, including pembrolizumab and the combination of nivolumab and ipilimumab, offers a significant improvement in durable clinical benefit compared to historical outcomes with standard chemotherapy. While direct head-to-head comparisons are limited, the available data suggest that dual checkpoint blockade with nivolumab and ipilimumab may offer a higher objective response rate, albeit with a higher incidence of high-grade adverse events. Pembrolizumab provides a durable response with a favorable safety profile. The choice of therapy will depend on individual patient factors, including prior treatments, performance status, and comorbidity profile. The distinct mechanisms of action between immunotherapy and chemotherapy highlight the importance of biomarker-driven treatment selection in this patient population.

References

Predicting Response to Immunotherapy in Colorectal Cancer: A Comparative Guide to Biomarkers for Pembrolizumab (KEYNOTE-164)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers for predicting the response to the immune checkpoint inhibitor pembrolizumab in patients with previously treated, advanced colorectal cancer. The focus is on the findings from the pivotal KEYNOTE-164 clinical trial, which established the efficacy of pembrolizumab in a specific subset of these patients. This document will delve into the established predictive biomarkers, compare their performance with alternative therapeutic strategies, and provide detailed experimental methodologies for their assessment.

Introduction to Pembrolizumab and the KEYNOTE-164 Trial

Pembrolizumab is a humanized monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor. By blocking the interaction between PD-1 and its ligands (PD-L1 and PD-L2), pembrolizumab unleashes the patient's own immune system to attack tumor cells. The KEYNOTE-164 trial was a phase II study that evaluated the antitumor activity of pembrolizumab in patients with metastatic colorectal cancer that was microsatellite instability-high (MSI-H) or mismatch repair-deficient (dMMR).[1][2] The trial demonstrated durable antitumor activity and prolonged overall survival in this patient population, leading to the approval of pembrolizumab for this indication.[1][3]

Key Predictive Biomarkers for Pembrolizumab Response

The primary biomarkers for predicting response to pembrolizumab in colorectal cancer, as validated by the KEYNOTE-164 trial and subsequent research, are Microsatellite Instability-High (MSI-H) and deficient Mismatch Repair (dMMR).

Microsatellite Instability-High (MSI-H): Microsatellites are short, repetitive sequences of DNA. In MSI-H tumors, the machinery for repairing errors in DNA replication is faulty, leading to an accumulation of mutations in these microsatellites. This high mutational burden can generate novel proteins (neoantigens) that are recognized as foreign by the immune system, making the tumors more susceptible to immune checkpoint inhibitors like pembrolizumab.

Deficient Mismatch Repair (dMMR): The mismatch repair (MMR) system is a crucial cellular mechanism for correcting errors during DNA replication. Deficiency in this system, caused by mutations in MMR genes (such as MLH1, MSH2, MSH6, and PMS2), leads to MSI-H. Therefore, dMMR is the underlying cause of the MSI-H phenotype.

These two biomarkers are highly concordant and are considered the gold standard for identifying patients with colorectal cancer who are likely to respond to pembrolizumab.[4]

Comparative Performance of Predictive Biomarkers

The following table summarizes the performance of MSI-H/dMMR as a predictive biomarker for pembrolizumab in the KEYNOTE-164 trial. For comparison, data for standard chemotherapy in a general advanced colorectal cancer population is included to highlight the differential response.

Biomarker/TreatmentPatient PopulationObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
MSI-H/dMMR with Pembrolizumab (KEYNOTE-164, Cohort A - ≥2 prior therapies) MSI-H/dMMR Advanced Colorectal Cancer33%2.3 months31.4 months
MSI-H/dMMR with Pembrolizumab (KEYNOTE-164, Cohort B - ≥1 prior therapy) MSI-H/dMMR Advanced Colorectal Cancer33%4.1 months47.0 months
Standard Chemotherapy (e.g., FOLFIRI or FOLFOX) General Advanced Colorectal Cancer (not selected for MSI status)~10-20% (in later lines of therapy)~2-4 months~6-12 months

Data for standard chemotherapy is generalized from historical controls and varies based on the specific regimen and line of therapy.

Experimental Protocols for Biomarker Assessment

Accurate determination of MSI/MMR status is critical for patient selection. The two primary methods are Polymerase Chain Reaction (PCR) for MSI and Immunohistochemistry (IHC) for MMR.

Mismatch Repair (MMR) Protein Immunohistochemistry (IHC)

Principle: This method assesses the presence or absence of the four major MMR proteins (MLH1, MSH2, MSH6, and PMS2) in tumor tissue. Loss of expression of one or more of these proteins indicates a deficient MMR system.

Protocol:

  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 μm) are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0) or EDTA buffer (pH 9.0).

  • Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific antibody binding is blocked with a protein block solution.

  • Primary Antibody Incubation: Sections are incubated with primary antibodies specific for MLH1, MSH2, MSH6, and PMS2.

  • Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen (e.g., DAB) to visualize the protein expression.

  • Counterstaining: Sections are counterstained with hematoxylin.

  • Interpretation: The staining pattern of the tumor cells is compared to the internal positive control (staining in normal adjacent tissue or stromal cells). Loss of nuclear staining in the tumor cells for any of the four proteins, in the presence of internal positive staining, is interpreted as dMMR.

Microsatellite Instability (MSI) PCR

Principle: This molecular-based assay compares the length of specific microsatellite markers in tumor DNA to that of normal DNA from the same patient. A change in the length of these markers in the tumor DNA indicates instability.

Protocol:

  • DNA Extraction: DNA is extracted from both tumor tissue and a matched normal sample (e.g., blood or adjacent normal tissue).

  • PCR Amplification: A panel of microsatellite markers (typically a panel of five or more mononucleotide repeats, such as BAT-25, BAT-26, NR-21, NR-24, and MONO-27) is amplified using fluorescently labeled primers.

  • Fragment Analysis: The PCR products are separated by size using capillary electrophoresis.

  • Interpretation: The electrophoretic profiles of the tumor and normal DNA are compared. If a significant percentage of the markers (typically ≥2 out of 5) show a different size in the tumor DNA, the tumor is classified as MSI-High (MSI-H).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the underlying biological principles and the workflow for identifying patients who may benefit from pembrolizumab.

Pembrolizumab_Mechanism cluster_TCell T-Cell cluster_TumorCell Tumor Cell PD-1 PD-1 Receptor PD-L1 PD-L1 PD-L1->PD-1 Binding (Immune Suppression) Pembrolizumab Pembrolizumab Pembrolizumab->PD-1 Blocks Binding T-Cell Activation T-Cell Activation Pembrolizumab->T-Cell Activation Enables Tumor Cell Killing Tumor Cell Killing T-Cell Activation->Tumor Cell Killing

Caption: Mechanism of action of Pembrolizumab.

Biomarker_Workflow Patient with\nAdvanced Colorectal Cancer Patient with Advanced Colorectal Cancer Tumor Biopsy Tumor Biopsy Patient with\nAdvanced Colorectal Cancer->Tumor Biopsy MMR IHC MMR IHC (MLH1, MSH2, MSH6, PMS2) Tumor Biopsy->MMR IHC MSI PCR MSI PCR (e.g., BAT-25, BAT-26) Tumor Biopsy->MSI PCR dMMR Deficient MMR (dMMR) MMR IHC->dMMR pMMR Proficient MMR (pMMR) MMR IHC->pMMR MSI-H MSI-High (MSI-H) MSI PCR->MSI-H MSS/MSI-L MSS/MSI-Low MSI PCR->MSS/MSI-L Pembrolizumab Treatment Pembrolizumab Treatment dMMR->Pembrolizumab Treatment Alternative Treatment Alternative Treatment pMMR->Alternative Treatment MSI-H->Pembrolizumab Treatment MSS/MSI-L->Alternative Treatment

Caption: Workflow for biomarker testing and treatment selection.

Alternative Anticancer Agents and Their Predictive Biomarkers

While pembrolizumab is highly effective in the MSI-H/dMMR population, other agents are used in different subsets of colorectal cancer, each with its own set of predictive biomarkers.

Anticancer AgentMechanism of ActionKey Predictive Biomarkers
Cetuximab/Panitumumab EGFR InhibitorsRAS (KRAS, NRAS) wild-type status. BRAF V600E mutation (negative predictive).
Bevacizumab VEGF InhibitorNo definitive predictive biomarker, though some studies suggest a potential role for germline single-nucleotide polymorphisms.[5]
Encorafenib + Cetuximab BRAF Inhibitor + EGFR InhibitorBRAF V600E mutation.
Fluoropyrimidines (e.g., 5-FU) AntimetaboliteDihydropyrimidine dehydrogenase (DPD) deficiency (predictive of toxicity).

Conclusion

The identification of MSI-H/dMMR as a predictive biomarker has revolutionized the treatment of a subset of patients with advanced colorectal cancer, offering a highly effective and durable treatment option with pembrolizumab. This stands in contrast to the broader, less targeted approaches of traditional chemotherapy and other targeted agents that rely on different molecular markers. The clear predictive power of MSI-H/dMMR status, as demonstrated in the KEYNOTE-164 trial, underscores the importance of routine biomarker testing in this patient population to guide personalized treatment decisions. Further research is ongoing to identify biomarkers of response and resistance to immunotherapy in the microsatellite stable population.

References

Harnessing Synergy: A Comparative Guide to the Combination of MEK Inhibitors and Immunotherapy in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Anticancer agent 164" is a placeholder designation. This guide uses MEK (Mitogen-activated protein kinase kinase) inhibitors as a representative class of targeted therapy to illustrate the principles and data supporting synergistic combinations with immunotherapy.

The convergence of targeted therapy and immunotherapy is a promising frontier in cancer treatment. While each modality has shown success, their combination has the potential to produce more profound and durable responses.[1] This guide explores the synergistic effects of combining MEK inhibitors with immune checkpoint inhibitors, specifically anti-PD-1/PD-L1 antibodies, supported by preclinical and clinical data.

Rationale for Combination Therapy

Targeted therapies, such as MEK inhibitors, can modulate the tumor microenvironment (TME) to be more susceptible to immune attack.[2][3] The MAPK (mitogen-activated protein kinase) pathway, which MEK is a key component of, is frequently hyperactive in various cancers and plays a role in immune evasion.[3][4]

MEK inhibition has been shown to have several immunomodulatory effects:

  • Increased Tumor Antigenicity: By inhibiting the MAPK pathway, MEK inhibitors can increase the expression of tumor antigens on cancer cells, making them more visible to the immune system.[1][5]

  • Enhanced T-cell Infiltration: Preclinical studies have demonstrated that MEK inhibitors can promote the infiltration of cytotoxic CD8+ T cells into the tumor.[4][6]

  • Modulation of Immunosuppressive Factors: MEK inhibition can downregulate the production of immunosuppressive cytokines.[4]

  • Upregulation of PD-L1: Interestingly, MEK inhibition can also lead to an upregulation of PD-L1 on tumor cells. While this may seem counterintuitive, it provides a stronger rationale for combining MEK inhibitors with anti-PD-1/PD-L1 therapies to block this key immune checkpoint.[4]

This dual action of directly inhibiting tumor growth and reprogramming the TME provides a strong basis for synergy with immunotherapies that unleash the immune system.[7]

Preclinical Evidence of Synergy

Animal models have provided compelling evidence for the synergistic anti-tumor effects of combining MEK inhibitors with PD-1/PD-L1 blockade.

Model System MEK Inhibitor Immunotherapy Key Findings Reference
Syngeneic Mouse Model (KRAS/p53-driven lung cancer)TrametinibAnti-PD-1 or Anti-PD-L1Combination treatment led to prolonged survival, increased CD3+ T cell infiltration, and enhanced apoptosis in tumors compared to monotherapy.[8]
Syngeneic Mouse Model (Head and Neck Cancer)TrametinibAnti-PD-L1Combined treatment arrested tumor growth, induced CD8+ T cell infiltration, and upregulated PD-L1 expression on tumor cells.[4]
Syngeneic Mouse Model (BRAF V600E Melanoma)Dabrafenib (BRAFi) + Trametinib (MEKi)Anti-PD-1 or Anti-PD-L1The combination of targeted therapy and checkpoint blockade showed synergistic anti-tumor effects, which were dependent on CD8+ T cells.[6]

Clinical Data in Advanced Melanoma

The combination of BRAF inhibitors (which also target the MAPK pathway) and MEK inhibitors with PD-1 inhibitors has been investigated in clinical trials for BRAF-mutant melanoma, providing valuable insights into this combination strategy.

Clinical Trial Treatment Arms Objective Response Rate (ORR) Progression-Free Survival (PFS) Reference
KEYNOTE-022 (Phase I) Pembrolizumab + Dabrafenib + Trametinib60% (unconfirmed at data cutoff)Not reported in initial findings[9]
NeoTrio (Phase II) Neoadjuvant Concurrent: Pembrolizumab + Dabrafenib + Trametinib80% pathological response rate71% at 2 years (event-free survival)[10]
NeoTrio (Phase II) Neoadjuvant Sequential: Dabrafenib + Trametinib followed by Pembrolizumab50% pathological response rate80% at 2 years (event-free survival)[10]
NeoTrio (Phase II) Neoadjuvant Monotherapy: Pembrolizumab55% pathological response rate60% at 2 years (event-free survival)[10]

Note: While some trials show promising response rates, the translation to long-term survival benefits and the optimal sequencing of these therapies are still under investigation. Some studies suggest that concurrent administration may increase toxicity.[10][11]

Signaling Pathways and Mechanisms

The following diagram illustrates the proposed mechanism of synergy between MEK inhibitors and anti-PD-1/PD-L1 immunotherapy.

Synergy_Mechanism cluster_TumorCell Tumor Cell cluster_TME Tumor Microenvironment cluster_TCell T-Cell RAS RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Antigen_exp Tumor Antigen Expression MEK->Antigen_exp Upregulates Proliferation Tumor Proliferation & Survival ERK->Proliferation PDL1_exp PD-L1 Expression ERK->PDL1_exp PD1 PD-1 PDL1_exp->PD1 Binds & Inhibits MEKi MEK Inhibitor (Agent 164) MEKi->MEK Inhibits AntiPD1 Anti-PD-1/PD-L1 (Immunotherapy) AntiPD1->PD1 Blocks TCell CD8+ T-Cell TCell->PD1 TCR TCR TCell->TCR Activation T-Cell Activation & Tumor Killing TCR->Activation Recognizes Antigen Activation->Proliferation Inhibits

Caption: Mechanism of synergy between MEK inhibitors and PD-1/PD-L1 blockade.

Experimental Protocols

The following methodologies are commonly employed in preclinical studies evaluating the synergy between targeted agents and immunotherapy.

5.1. In Vivo Syngeneic Tumor Models

  • Cell Lines and Animals: Murine cancer cell lines (e.g., CT26 for colon carcinoma, B16-F10 for melanoma) are implanted into immunocompetent syngeneic mice (e.g., BALB/c, C57BL/6). This ensures a functional immune system is present to evaluate immunotherapy responses.

  • Treatment Regimen: Mice with established tumors are randomized into cohorts: (1) Vehicle control, (2) MEK inhibitor alone, (3) Anti-PD-1/PD-L1 antibody alone, and (4) Combination of MEK inhibitor and immunotherapy.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Survival is monitored as a primary endpoint.

  • Analysis: Tumor growth curves and Kaplan-Meier survival plots are generated to compare the efficacy of the different treatment regimens. Statistical analysis (e.g., ANOVA, log-rank test) is used to determine significance.

5.2. Immune Cell Profiling by Flow Cytometry

  • Sample Preparation: Tumors and spleens are harvested from treated mice, dissociated into single-cell suspensions.

  • Staining: Cells are stained with a panel of fluorescently-labeled antibodies against immune cell surface markers (e.g., CD3, CD4, CD8, FoxP3, CD45) and intracellular markers (e.g., Granzyme B, Ki-67) to identify and quantify different immune cell populations (e.g., cytotoxic T-cells, regulatory T-cells, myeloid-derived suppressor cells).

  • Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. The data is then processed to determine the percentage and absolute numbers of various immune cell subsets within the tumor microenvironment and lymphoid organs.

5.3. Immunohistochemistry (IHC)

  • Tissue Preparation: Tumors are excised, fixed in formalin, and embedded in paraffin. Sections of the tumor tissue are then prepared on slides.

  • Staining: Slides are stained with antibodies specific for markers of interest, such as CD8 (to visualize infiltrating T-cells) or PD-L1.

  • Imaging and Quantification: The stained slides are imaged using a microscope. The density and location of the stained cells are quantified to assess changes in immune cell infiltration and protein expression within the tumor.

The following diagram outlines a typical experimental workflow for these studies.

Experimental_Workflow cluster_invivo In Vivo Study cluster_analysis Ex Vivo Analysis start Tumor Cell Implantation (Syngeneic Mice) treatment Treatment Administration (Control, Mono, Combo) start->treatment monitoring Tumor Growth & Survival Monitoring treatment->monitoring endpoint Endpoint Reached monitoring->endpoint harvest Tumor & Spleen Harvest endpoint->harvest Sacrifice & Sample Collection flow Flow Cytometry (Immune Cell Profiling) harvest->flow ihc Immunohistochemistry (CD8, PD-L1 Staining) harvest->ihc data Data Analysis & Interpretation flow->data ihc->data

References

Comparative Analysis of Novel Anticancer Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncology research, several novel compounds designated with the number "164" have emerged, each with distinct mechanisms of action and therapeutic potential. This guide provides a comparative overview of three such agents: GS-164, Antitumor agent-164 (compound 60c), and UM-164. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data to support further investigation and development.

It is important to note that a comprehensive meta-analysis of a single "Anticancer agent 164" is not feasible as this designation does not refer to a unique, globally recognized compound. Instead, this guide will compare the distinct agents identified through this numerical signifier.

Data Presentation: A Comparative Overview

The following tables summarize the key characteristics and available quantitative data for GS-164, Antitumor agent-164 (compound 60c), and UM-164.

Table 1: General Characteristics of Anticancer Agents "164"

FeatureGS-164Antitumor agent-164 (compound 60c)UM-164
Compound Type Small synthetic moleculeColchicine-binding site inhibitor (CBSI)Kinase inhibitor
Primary Target TubulinTubulinc-Src and p38 kinases
Mechanism of Action Stimulates microtubule polymerizationInhibits microtubule polymerizationInhibits kinase activity, forcing c-Src into an inactive state
Therapeutic Target Broad range of human tumor cell linesTaxane-sensitive Triple-Negative Breast Cancer (TNBC)Triple-Negative Breast Cancer (TNBC)

Table 2: In Vitro Efficacy and Cytotoxicity

ParameterGS-164Antitumor agent-164 (compound 60c)UM-164
Reported Efficacy Stimulates microtubule assembly in a concentration-dependent manner.[1]Potent against taxane-sensitive TNBC.[2]More effective in combination with a p38 inhibitor in cell-based assays.[3]
Cytotoxicity 1000-fold lower than Taxol against human tumor cells.[1]Data not publicly available.Effective against cancer with few side effects in mouse models.[3]
Cell Cycle Arrest Arrests HeLa cells in the mitotic phase.[1]Induces cell cycle arrest (details not specified).[2]Data not publicly available.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments relevant to the study of these anticancer agents.

In Vitro Microtubule Polymerization Assay

This assay is fundamental for evaluating compounds that target tubulin dynamics, such as GS-164 and Antitumor agent-164.

  • Objective: To determine the effect of a test compound on the assembly of microtubules from purified tubulin.

  • Materials:

    • Purified tubulin (>99% pure)

    • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • GTP solution (100 mM)

    • Test compound (e.g., GS-164, Antitumor agent-164) dissolved in an appropriate solvent (e.g., DMSO)

    • Positive and negative control compounds (e.g., Taxol, colchicine)

    • Temperature-controlled spectrophotometer or fluorometer

  • Procedure:

    • Tubulin is diluted to a final concentration of 1-2 mg/mL in cold polymerization buffer.

    • The test compound and controls are added to the tubulin solution at various concentrations.

    • The mixture is transferred to a pre-warmed cuvette in the spectrophotometer set to 340 nm.

    • GTP is added to a final concentration of 1 mM to initiate polymerization.

    • The change in absorbance (turbidity) is monitored over time at 37°C. An increase in absorbance indicates microtubule polymerization.

    • For fluorescence-based assays, a fluorescent reporter that binds to microtubules can be used, and the increase in fluorescence is measured.[4]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of a compound on cell cycle progression.

  • Objective: To determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with a test compound.

  • Materials:

    • Cancer cell line (e.g., HeLa, MDA-MB-231)

    • Cell culture medium and supplements

    • Test compound

    • Phosphate-buffered saline (PBS)

    • Ethanol (70%, ice-cold) for fixation

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Cells are seeded in culture plates and allowed to attach overnight.

    • The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48 hours).

    • After treatment, cells are harvested by trypsinization and washed with PBS.

    • The cell pellet is resuspended in ice-cold 70% ethanol while vortexing gently and fixed for at least 30 minutes at 4°C.[5]

    • The fixed cells are washed with PBS to remove the ethanol.

    • The cells are then resuspended in PI staining solution and incubated in the dark for 30 minutes at room temperature.[6]

    • The DNA content of the cells is analyzed using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in each phase of the cell cycle.

Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs are essential for clarity and understanding.

Microtubule_Targeting_Agents cluster_tubulin Tubulin Dynamics cluster_agents Anticancer Agents cluster_outcome Cellular Outcome Alpha-beta_Tubulin_Dimers Alpha-beta_Tubulin_Dimers Microtubules Microtubules Alpha-beta_Tubulin_Dimers->Microtubules Polymerization Mitotic_Arrest Mitotic_Arrest Alpha-beta_Tubulin_Dimers->Mitotic_Arrest Disruption of Mitotic Spindle Microtubules->Alpha-beta_Tubulin_Dimers Depolymerization Microtubules->Mitotic_Arrest Disruption of Mitotic Spindle GS-164 GS-164 GS-164->Microtubules Stimulates Polymerization Antitumor_agent-164 Antitumor_agent-164 Antitumor_agent-164->Alpha-beta_Tubulin_Dimers Inhibits Polymerization Taxol Taxol Taxol->Microtubules Stabilizes Colchicine Colchicine Colchicine->Alpha-beta_Tubulin_Dimers Inhibits Polymerization Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of microtubule-targeting anticancer agents.

cSrc_p38_Inhibition Growth_Factors Growth_Factors Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factors->Receptor_Tyrosine_Kinase c-Src c-Src Receptor_Tyrosine_Kinase->c-Src p38_MAPK p38_MAPK c-Src->p38_MAPK Proliferation_Survival Proliferation_Survival p38_MAPK->Proliferation_Survival UM-164 UM-164 UM-164->c-Src Inhibits UM-164->p38_MAPK Inhibits

Caption: UM-164 inhibits the c-Src and p38 signaling pathways.

Anticancer_Agent_Workflow cluster_invitro In Vitro Evaluation cluster_moa MoA Elucidation cluster_invivo In Vivo Studies Compound_Synthesis Compound_Synthesis In_Vitro_Screening In_Vitro_Screening Compound_Synthesis->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity_Assay In_Vitro_Screening->Cytotoxicity_Assay Mechanism_of_Action_Studies Mechanism_of_Action_Studies In_Vivo_Efficacy In_Vivo_Efficacy Mechanism_of_Action_Studies->In_Vivo_Efficacy Cell_Cycle_Analysis Cell_Cycle_Analysis Mechanism_of_Action_Studies->Cell_Cycle_Analysis Target_Engagement_Assay Target_Engagement_Assay Mechanism_of_Action_Studies->Target_Engagement_Assay Xenograft_Models Xenograft_Models In_Vivo_Efficacy->Xenograft_Models Preclinical_Development Preclinical_Development Cytotoxicity_Assay->Mechanism_of_Action_Studies Polymerization_Assay Polymerization_Assay Target_Engagement_Assay->Polymerization_Assay Kinase_Inhibition_Assay Kinase_Inhibition_Assay Target_Engagement_Assay->Kinase_Inhibition_Assay Toxicity_Studies Toxicity_Studies Xenograft_Models->Toxicity_Studies Toxicity_Studies->Preclinical_Development

Caption: General experimental workflow for anticancer drug discovery.

References

"long-term efficacy and safety of Anticancer agent 164"

Author: BenchChem Technical Support Team. Date: November 2025

An informed understanding of the long-term efficacy and safety of any therapeutic agent is paramount for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of "Anticancer agent 164," a designation that appears to refer to several distinct investigational compounds in preclinical or early clinical development. Due to the ambiguity in the common identifier "this compound," this guide will address the available data for the most prominently mentioned agents to provide a broad yet comparative perspective.

The primary entities identified as "this compound" or a similar designation include:

  • CML-IN-1 : A potent agent investigated for chronic myeloid leukemia (CML) and colorectal cancer.

  • UM-164 : A dual inhibitor of c-Src and p38 MAPK with potential applications in glioma and triple-negative breast cancer.

  • Antitumor agent-164 (compound 60c) : A colchicine-binding site inhibitor being explored for taxane-sensitive triple-negative breast cancer.

  • Pembrolizumab (KEYNOTE-164 trial) : An established immunotherapy agent whose clinical trial for colorectal cancer carries the "164" identifier.

  • NTI164 : A medicinal cannabis extract under investigation for neurological disorders, with less direct evidence as a primary anticancer agent from the provided information.

Comparative Efficacy Data

The following table summarizes the available efficacy data for the identified "this compound" entities. It is important to note that direct comparison is challenging due to the different cancer types, stages of development, and methodologies used in the cited studies.

Agent NameCancer TypeKey Efficacy MetricsSource
CML-IN-1 Chronic Myeloid Leukemia (K562 cell line)IC50: 0.038 μM[1]
Colorectal Cancer (HCT116 cell line)IC50: 8.04 ± 0.94 µM (48h), 5.52 ± 0.42 µM (72h)[1]
UM-164 Glioma (LN229 cells)Upregulated 172 genes and downregulated 171 genes associated with the Hippo pathway. Suppressed proliferation, migration, and spheroid formation.[2]
Pembrolizumab (KEYNOTE-164) Microsatellite Instability-High/Mismatch Repair-Deficient (MSI-H/dMMR) Metastatic Colorectal CancerCohort A (≥2 prior therapies): ORR: 32.8%; Median OS: 31.4 months; Median PFS: 2.3 months. Cohort B (≥1 prior therapy): ORR: 34.9%; Median OS: 47.0 months; Median PFS: 4.1 months.[3][4]
Antitumor agent-164 (compound 60c) Taxane-sensitive Triple-Negative Breast CancerData on specific efficacy metrics such as IC50 or response rates are not detailed in the provided search results. It is described as a potent colchicine-binding site inhibitor.[5]

Long-Term Safety and Tolerability

Comprehensive long-term safety data for CML-IN-1, UM-164, and Antitumor agent-164 (compound 60c) are not yet available as these appear to be in early-stage research. For Pembrolizumab, a well-established drug, the safety profile in the KEYNOTE-164 trial was found to be manageable and consistent with its known profile in other solid tumors.[4][6] No new safety signals were observed during the long-term follow-up of the KEYNOTE-164 study.[4]

Mechanistic Insights and Signaling Pathways

Understanding the mechanism of action is crucial for evaluating the therapeutic potential and identifying potential combination strategies.

CML-IN-1 Signaling Pathway

CML-IN-1 exerts its anticancer effects by modulating key signaling pathways involved in cell proliferation and survival. In chronic myeloid leukemia, it significantly reduces the phosphorylation of proteins in the PI3K/Akt pathway, leading to apoptosis.[1] In colorectal cancer, it suppresses the MEK/ERK signaling pathway.[1]

CML_IN_1_Pathway cluster_pi3k PI3K/Akt Pathway (CML) cluster_mek MEK/ERK Pathway (Colorectal Cancer) PI3K PI3K Akt Akt PI3K->Akt phosphorylates Apoptosis Apoptosis Akt->Apoptosis inhibits CML_IN_1 CML-IN-1 CML_IN_1->PI3K inhibits phosphorylation MEK MEK ERK ERK MEK->ERK phosphorylates Proliferation Proliferation ERK->Proliferation promotes CML_IN_1_2 CML-IN-1 CML_IN_1_2->MEK suppresses

Caption: Signaling pathways targeted by CML-IN-1.

UM-164 Signaling Pathway

UM-164 is a dual inhibitor of c-Src and p38 MAPK. Its antitumor effect in glioma is mediated through the Hippo-YAP signaling pathway.[2] By inhibiting c-Src and p38 MAPK, UM-164 leads to the cytoplasmic translocation of YAP, reducing its nuclear activity and the expression of its target genes, which are involved in cell proliferation.[2]

UM_164_Pathway UM_164 UM-164 c_Src c-Src UM_164->c_Src inhibits p38_MAPK p38 MAPK UM_164->p38_MAPK inhibits YAP_nucleus YAP (Nucleus) c_Src->YAP_nucleus promotes nuclear localization p38_MAPK->YAP_nucleus promotes nuclear localization YAP_cyto YAP (Cytoplasm) YAP_nucleus->YAP_cyto translocation Target_Genes Target Gene Expression (e.g., CYR61, AXL) YAP_nucleus->Target_Genes activates Proliferation Glioma Cell Proliferation Target_Genes->Proliferation promotes

Caption: UM-164 mechanism of action in glioma.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. While comprehensive protocols are typically found in the full publications, the following outlines the general methodologies based on the provided information.

Cell Viability and Proliferation Assays (for CML-IN-1 and UM-164)
  • Cell Lines: K562 (CML), HCT116 (Colorectal Cancer), LN229 (Glioma).

  • Methodology: Cells are seeded in multi-well plates and treated with varying concentrations of the anticancer agent or a vehicle control for specified durations (e.g., 48 or 72 hours). Cell viability is then assessed using standard assays such as MTT or CCK8, which measure metabolic activity as an indicator of cell number. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

  • Workflow Diagram:

Cell_Viability_Workflow start Seed cells in multi-well plates treat Treat with this compound (varying concentrations) start->treat incubate Incubate for 48-72 hours treat->incubate assay Add MTT or CCK8 reagent incubate->assay measure Measure absorbance assay->measure analyze Calculate IC50 values measure->analyze end Results analyze->end

Caption: General workflow for cell viability assays.

Western Blotting for Signaling Pathway Analysis (for CML-IN-1)
  • Objective: To determine the effect of the agent on the phosphorylation status of key proteins in a signaling pathway (e.g., PI3K/Akt, MEK/ERK).

  • Methodology: Cancer cells are treated with the agent for a specified time. Whole-cell lysates are prepared, and proteins are separated by size using SDS-PAGE. The separated proteins are then transferred to a membrane, which is incubated with primary antibodies specific to the phosphorylated and total forms of the target proteins. A secondary antibody conjugated to an enzyme is used for detection, and the resulting bands are visualized and quantified.

Alternative Therapeutic Strategies

The landscape of cancer treatment is continually evolving, with numerous alternatives to small molecule inhibitors. These include:

  • Immunotherapy: Agents like Pembrolizumab (an anti-PD-1 antibody) have shown significant efficacy in certain cancer types, particularly those with high microsatellite instability.[3][4]

  • Targeted Therapy: Drugs that target specific genetic mutations or pathways driving cancer growth.[7]

  • Natural Products: Many compounds derived from natural sources, such as vinca alkaloids and polyphenols, have demonstrated anticancer properties and serve as a basis for drug discovery.[7][8]

  • Platinum-Based Chemotherapy: Cisplatin, carboplatin, and oxaliplatin remain cornerstone treatments for a wide range of malignancies, acting by inducing DNA damage in cancer cells.[9]

The choice of an alternative depends on the cancer type, its genetic makeup, and the patient's prior treatment history.

References

Comparative Analysis of Anticancer Agent 164: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Two distinct compounds, "Antitumor agent-164" (a derivative of VERU-111) and "CML-IN-1," have been identified in scientific literature under the designation "Anticancer agent 164." This guide provides a comparative overview of their patents, intellectual property, and experimental data to aid researchers, scientists, and drug development professionals.

Overview of "this compound" Candidates

"Antitumor agent-164" (compound 60c) is a next-generation colchicine-binding site inhibitor derived from VERU-111 (also known as sabizabulin).[1] It has shown potency against taxane-sensitive triple-negative breast cancer (TNBC).[1] VERU-111, the parent compound, is an orally bioavailable tubulin inhibitor that has undergone clinical trials for metastatic castration-resistant prostate cancer.[2][3][4][5][6]

CML-IN-1 is a potent anticancer agent that has demonstrated efficacy in chronic myeloid leukemia (CML) and colorectal cancer cell lines.[7] Its mechanism of action involves the inhibition of the PI3K/Akt and MEK/ERK signaling pathways.[7]

Intellectual Property and Patent Status

A comprehensive patent search reveals distinct intellectual property landscapes for each compound.

CompoundKey Patent InformationApplicant/Assignee
VERU-111 (Sabizabulin) Patents covering VERU-111 and its derivatives for the treatment of various cancers have been filed. These patents generally cover the chemical structure, composition, and methods of use. For example, Veru Inc. holds patents related to VERU-111 for cancer treatment.[8]Veru Inc.
CML-IN-1 Specific patent information for CML-IN-1 is less publicly documented under this specific name. The compound is described in scientific literature, and any associated intellectual property would likely be held by the research institutions involved in its discovery and development. Further investigation into the original publications would be necessary to identify specific patent applications.Not explicitly specified in available public documents.

Comparative Experimental Data

The following tables summarize the available quantitative data on the efficacy of "Antitumor agent-164"/VERU-111 and CML-IN-1 from preclinical and clinical studies.

Table 1: In Vitro Cytotoxicity Data
CompoundCancer TypeCell LineIC50Reference
VERU-111 Triple-Negative Breast CancerMDA-MB-231Not specified, but showed potent cytotoxicity[9]
Ovarian Cancer-Nanomolar potency[10]
CML-IN-1 (compound 7) Chronic Myeloid LeukemiaK5620.038 µM[7]
CML-IN-1 (compound 4) Colorectal CancerHCT1168.04 ± 0.94 µM (48h), 5.52 ± 0.42 µM (72h)[7]
Table 2: In Vivo Efficacy Data (VERU-111)
Cancer TypeModelTreatmentKey FindingsReference
Triple-Negative Breast Cancer MDA-MB-231 xenograftOral VERU-111Dose-dependent inhibition of tumor growth, similar efficacy to paclitaxel. Significantly reduced metastases.[9]
Ovarian Cancer Orthotopic mouse modelVERU-111Markedly suppressed tumor growth and completely suppressed distant organ metastasis.[10]
Metastatic Castration-Resistant Prostate Cancer Phase 1b/2 Clinical Trial63 mg/day oral VERU-111Well-tolerated with evidence of PSA declines, objective tumor responses, and durable responses. Median radiographic progression-free survival was greater than 12 months in a subset of patients.[5][6]

Experimental Protocols

In Vitro Cytotoxicity Assay (General Protocol)

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with varying concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Xenograft Tumor Model (General Protocol)

Immunocompromised mice are subcutaneously injected with cancer cells. Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives the investigational drug (e.g., orally or via injection), while the control group receives a vehicle. Tumor volume is measured regularly with calipers. At the end of the study, tumors are excised and weighed, and organs may be harvested to assess for metastasis.

Signaling Pathways and Mechanisms of Action

"Antitumor agent-164" (VERU-111): Colchicine-Binding Site Inhibition

"Antitumor agent-164" and its parent compound VERU-111 are colchicine-binding site inhibitors.[1] They bind to β-tubulin at the interface with α-tubulin, which disrupts microtubule polymerization.[11][12] This leads to cell cycle arrest, apoptosis, and has anti-angiogenic effects.[11][13]

cluster_0 Cellular Effects Antitumor agent-164 Antitumor agent-164 Tubulin Dimer Tubulin Dimer Antitumor agent-164->Tubulin Dimer Binds to Colchicine Site Microtubule Microtubule Tubulin Dimer->Microtubule Inhibits Polymerization Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Microtubule->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Mechanism of "Antitumor agent-164" (VERU-111).
CML-IN-1: PI3K/Akt and MEK/ERK Pathway Inhibition

CML-IN-1 exerts its anticancer effects by inhibiting two key signaling pathways: PI3K/Akt and MEK/ERK.[7] These pathways are crucial for cell proliferation, survival, and differentiation, and their dysregulation is common in many cancers.

cluster_0 CML-IN-1 Mechanism of Action cluster_1 PI3K/Akt Pathway cluster_2 MEK/ERK Pathway CML-IN-1 CML-IN-1 PI3K PI3K CML-IN-1->PI3K MEK MEK CML-IN-1->MEK Akt Akt PI3K->Akt Proliferation & Survival 1 Proliferation & Survival Akt->Proliferation & Survival 1 ERK ERK MEK->ERK Proliferation & Survival 2 Proliferation & Survival ERK->Proliferation & Survival 2

Signaling pathways inhibited by CML-IN-1.

Conclusion

"this compound" can refer to at least two distinct investigational compounds with different mechanisms of action and in different stages of development. "Antitumor agent-164," a derivative of VERU-111, is a promising oral tubulin inhibitor with clinical data in prostate cancer and strong preclinical data in other solid tumors. CML-IN-1 is a dual PI3K/Akt and MEK/ERK inhibitor with demonstrated in vitro efficacy in leukemia and colorectal cancer. For researchers and drug developers, the choice of which "this compound" to investigate further will depend on the specific cancer type and therapeutic strategy being pursued. The intellectual property landscape for VERU-111 appears more established, which may be a consideration for commercial development. Further head-to-head comparative studies would be beneficial to fully elucidate the relative potential of these two promising anticancer agents.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Anticancer Agent 164

Author: BenchChem Technical Support Team. Date: November 2025

The effective and safe disposal of investigational anticancer agents is a critical component of laboratory safety and environmental responsibility. Anticancer agent 164, as a potent cytotoxic compound, requires meticulous handling and disposal procedures to protect researchers, support staff, and the surrounding ecosystem from potential harm. Adherence to established protocols is not only a matter of best practice but also a legal and ethical obligation.

This guide provides essential, step-by-step logistical and safety information for the proper disposal of this compound, aligning with general best practices for cytotoxic and antineoplastic agents.[1][2][3] It is imperative for all personnel to consult the specific Safety Data Sheet (SDS) for this compound to understand its unique properties and any specific disposal requirements.[4]

Personal Protective Equipment (PPE) and Spill Management

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). In the event of a spill, immediate and correct action is necessary to contain and decontaminate the affected area.

Table 1: Personal Protective Equipment for Handling this compound Waste

PPE ItemSpecificationRationale
Gloves Chemotherapy-rated, powder-free nitrile or latex gloves; double-gloving is required.[5]Provides maximum protection against dermal exposure. The outer glove should be changed immediately if contaminated.[5]
Gown Disposable, non-permeable, solid-front gown with long sleeves and tight-fitting cuffs.[5]Prevents contamination of personal clothing and skin.
Eye Protection Safety goggles or a face shield.[5]Protects eyes from splashes or aerosols.
Respiratory Protection A NIOSH-approved respirator may be required, especially for spills or when generating aerosols. Consult the specific SDS.Protects against inhalation of the cytotoxic agent.

A dedicated cytotoxic spill kit must be readily accessible in any area where this compound is handled or stored.[1][6]

Waste Segregation and Disposal Pathways

Proper segregation of waste contaminated with this compound is fundamental to ensuring safe and compliant disposal. Waste is generally categorized as either "trace" or "bulk" chemotherapy waste.

Table 2: Waste Stream Classification and Disposal Containers

Waste TypeDescriptionContainer TypeDisposal Method
Trace Waste Items contaminated with less than 3% of the original drug volume, such as empty vials, syringes, IV bags, and contaminated PPE.[7][8]Yellow, puncture-resistant containers labeled "Trace Chemotherapy Waste" or "Chemo".[4]Incineration at a permitted facility.[9]
Bulk Waste Items contaminated with more than 3% of the original drug volume, including partially full vials, syringes, and materials from a large spill cleanup.[7][8]Black, puncture-resistant, DOT-approved containers labeled "Hazardous Waste" and "Chemotherapy Waste".[4]Incineration at a RCRA-permitted hazardous waste facility.[9]
Sharps Needles, syringes, and other sharp objects contaminated with this compound.Red, puncture-proof sharps containers specifically labeled for cytotoxic waste.[10]Incineration.

Experimental Protocol: Decontamination of Work Surfaces

While specific chemical deactivation methods for all anticancer agents are not universally established, some general procedures can be followed.[4] Oxidation using agents like sodium hypochlorite is a common method for deactivating certain cytotoxic compounds.[11] The following is a general protocol for decontaminating a work surface; however, the efficacy for this compound must be confirmed.

Materials:

  • Personal Protective Equipment (as per Table 1)

  • Absorbent pads

  • Detergent solution

  • 5.25% sodium hypochlorite solution (household bleach) or other approved deactivating agent

  • Sterile water

  • Appropriate waste containers

Procedure:

  • Don all required PPE.

  • Wipe the entire work surface with absorbent pads soaked in a detergent solution to remove any visible contamination.

  • Dispose of the used pads in the appropriate chemotherapy waste container (yellow for trace, black for bulk).

  • Apply a freshly prepared 1:10 dilution of 5.25% sodium hypochlorite solution to the surface and allow for the recommended contact time (consult literature or institutional guidelines, typically 10-30 minutes).

  • Wipe the surface with new absorbent pads to remove the deactivating agent. Dispose of these pads in the appropriate waste container.

  • Rinse the surface with sterile water to remove any residual deactivating agent.

  • Wipe the surface dry with clean absorbent pads.

  • Properly doff and dispose of all PPE as trace chemotherapy waste.

  • Wash hands thoroughly with soap and water.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound and associated materials.

G cluster_prep Preparation cluster_waste_id Waste Identification cluster_disposal_paths Disposal Paths cluster_final_disposal Final Steps start Start: Disposal of This compound ppe Don Appropriate PPE (See Table 1) start->ppe waste_type Identify Waste Type ppe->waste_type trace_waste Trace Waste (<3% residual) waste_type->trace_waste  Trace Contamination   bulk_waste Bulk Waste (>3% residual) waste_type->bulk_waste  Bulk Contamination   sharps_waste Contaminated Sharps waste_type->sharps_waste  Sharps   trace_container Place in Yellow Trace Chemo Container trace_waste->trace_container bulk_container Place in Black Bulk Chemo Container bulk_waste->bulk_container sharps_container Place in Red Cytotoxic Sharps Container sharps_waste->sharps_container seal_container Seal Container When Full trace_container->seal_container bulk_container->seal_container sharps_container->seal_container store_saa Store in Satellite Accumulation Area (SAA) seal_container->store_saa waste_pickup Arrange for Hazardous Waste Pickup store_saa->waste_pickup end End: Disposal Complete waste_pickup->end

Caption: Workflow for the safe disposal of this compound.

It is the responsibility of every individual handling this compound to be thoroughly trained on these procedures and to strictly adhere to all institutional and regulatory guidelines.[6][12] By implementing these measures, laboratories can ensure a safe working environment and minimize their environmental impact.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.